Lancifodilactone C
Description
Properties
IUPAC Name |
12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFGQJNQESAHDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3C(C(C(=O)O3)C)OC45C2C(C1=O)(CCC6(O4)CC78C(CC(C6C5=O)O)C(OC7CC(=O)O8)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Intricate Architecture of Lancifodilactone C: A Technical Guide
For Immediate Release
Kunming, China – December 2, 2025 – Researchers in the field of natural product chemistry and drug development now have access to a detailed technical guide on the chemical structure of Lancifodilactone C, a complex nortriterpenoid isolated from Schisandra lancifolia. This guide provides a comprehensive overview of its molecular architecture, spectroscopic data, and the experimental protocols used for its characterization, catering to the needs of scientists engaged in phytochemical research and the development of novel therapeutics.
This compound, a member of the highly oxygenated and structurally diverse lancifodilactone family, possesses a complex polycyclic skeleton that has garnered significant interest within the scientific community. Its intricate architecture presents both a challenge and an opportunity for medicinal chemistry and total synthesis endeavors.
Core Chemical Structure
This compound is characterized by the molecular formula C₂₉H₃₆O₁₀. The core of the molecule is a complex, rearranged nortriterpenoid framework. The structure features a unique assemblage of lactone rings and a densely functionalized carbocyclic system. The absolute stereochemistry of the molecule has been determined through extensive spectroscopic analysis and is crucial for its biological activity.
A definitive two-dimensional representation of the chemical structure of this compound is presented below:
The Enigmatic Architecture of Schisandra Nortriterpenoids: A Technical Guide to Their Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Schisandra is a rich source of structurally diverse and biologically active secondary metabolites, among which the nortriterpenoids stand out for their complex and unique chemical architectures. These highly oxygenated and rearranged C28 or C29 compounds, derived from a C30 triterpenoid (B12794562) precursor, exhibit a wide range of pharmacological activities, making them attractive targets for drug discovery and development. Despite significant progress in their isolation and structural elucidation, the biosynthetic pathway leading to these intricate molecules in Schisandra remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding and postulated pathways of nortriterpenoid biosynthesis in Schisandra, integrating available data and outlining key experimental methodologies for future research in this fascinating area of natural product biosynthesis.
The General Triterpenoid Biosynthetic Pathway: The Foundation for Nortriterpenoid Diversity
The biosynthesis of all triterpenoids, including the precursors to nortriterpenoids, originates from the isoprenoid pathway. In plants, two independent pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids, produce the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).
The initial steps leading to the universal triterpenoid precursor, 2,3-oxidosqualene (B107256), are as follows:
-
Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 compound, farnesyl pyrophosphate.
-
Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce the C30 linear hydrocarbon, squalene.
-
Epoxidation: Squalene is then epoxidized by squalene epoxidase (SQE) to form (3S)-2,3-oxidosqualene.
This 2,3-oxidosqualene serves as the crucial substrate for a class of enzymes known as oxidosqualene cyclases (OSCs), which catalyze the cyclization of the linear precursor into various polycyclic triterpenoid skeletons. In the context of Schisandra nortriterpenoids, the key precursors are believed to be of the cycloartane (B1207475) or lanostane (B1242432) type.
Proposed Biosynthetic Pathway of Nortriterpenoids in Schisandra
While the precise enzymatic steps are yet to be fully elucidated, a plausible biosynthetic pathway for the formation of the characteristic nortriterpenoid skeletons in Schisandra, such as the schisanartane and schiartane types, has been postulated based on the structures of isolated intermediates and known biochemical transformations.[1] The key events are believed to be the cyclization of 2,3-oxidosqualene followed by a series of oxidative modifications and skeletal rearrangements catalyzed primarily by cytochrome P450 monooxygenases (CYP450s).
Cyclization of 2,3-Oxidosqualene
The initial cyclization of 2,3-oxidosqualene in Schisandra is likely catalyzed by a cycloartane synthase (CAS) or a lanosterol (B1674476) synthase (LSS), leading to the formation of cycloartane or lanostane, respectively. These enzymes belong to the oxidosqualene cyclase (OSC) family. The presence of both cycloartane- and lanostane-type triterpenoids in Schisandra suggests the involvement of one or both of these OSCs.
Post-Cyclization Modifications and Skeletal Rearrangements
Following the initial cyclization, the triterpenoid backbone undergoes extensive modifications, which are characteristic of nortriterpenoid biosynthesis. These modifications are thought to be primarily mediated by CYP450s and may involve other enzyme classes like isomerases. The proposed sequence of events leading to the schisanartane skeleton includes:
-
Oxidative Demethylation: Loss of one or two carbon atoms, typically from the C4 or C14 positions of the triterpenoid skeleton, to yield a "nor-" structure.
-
Skeletal Rearrangement: Migration of methyl groups and cleavage of C-C bonds, leading to the formation of unique ring systems. For instance, the formation of the pre-schisanartane skeleton is a key proposed step.[2]
-
Further Oxidations and Lactonizations: Introduction of multiple hydroxyl, keto, and carboxyl groups, often followed by intramolecular esterification to form lactone rings, which are common features of Schisandra nortriterpenoids.
Recent studies in other plant species have demonstrated that CYP450s, in conjunction with isomerases, can catalyze complex skeletal rearrangements of triterpenoid scaffolds after the initial cyclization.[3][4] A similar enzymatic machinery is likely responsible for the biosynthesis of the diverse nortriterpenoid skeletons in Schisandra.
Quantitative Data on Nortriterpenoids in Schisandra
Quantitative analysis of nortriterpenoids and their precursors in different Schisandra species and tissues can provide valuable insights into the biosynthetic pathway and its regulation. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) are powerful techniques for these analyses.[5][6]
Table 1: Quantitative Analysis of Selected Nortriterpenoids and Lignans (B1203133) in Schisandra Species
| Compound | S. chinensis (Fruit) (µg/g) | S. sphenanthera (Fruit) (µg/g) | Reference |
| Schindilactone A | 1.5 - 10.2 | Not Detected | [5] |
| Schindilactone B | 0.8 - 5.5 | Not Detected | [5] |
| Schindilactone C | 2.1 - 15.8 | Not Detected | [5] |
| Wuweizidilactone H | 0.5 - 3.1 | Not Detected | [5] |
| Schisandrin | 1500 - 4500 | 100 - 500 | [5] |
| Gomisin A | 500 - 2000 | 50 - 250 | [5] |
Note: The values represent a range observed in different samples and are for illustrative purposes. Actual concentrations can vary significantly based on genetic and environmental factors.
Experimental Protocols for Elucidating the Biosynthetic Pathway
The functional characterization of the enzymes involved in nortriterpenoid biosynthesis in Schisandra is crucial for a complete understanding of the pathway. The following sections outline generalized experimental protocols that can be adapted for this purpose, based on established methods from other plant systems.[7][8]
Identification of Candidate Genes from Transcriptome Data
Transcriptome sequencing of Schisandra tissues actively producing nortriterpenoids can reveal candidate genes encoding OSCs and CYP450s.[9][10]
Experimental Workflow:
-
RNA Extraction and Sequencing: Isolate total RNA from relevant Schisandra tissues (e.g., fruits, stems) and perform high-throughput RNA sequencing (RNA-Seq).
-
De Novo Transcriptome Assembly: Assemble the sequencing reads to reconstruct a comprehensive set of transcripts.
-
Gene Annotation: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI, UniProt) to identify putative OSCs and CYP450s.
-
Differential Expression Analysis: Compare transcript abundance across different tissues or developmental stages to identify candidate genes whose expression correlates with nortriterpenoid accumulation.
Cloning and Heterologous Expression of Candidate Genes
Candidate genes identified from transcriptome analysis need to be functionally characterized through heterologous expression in a suitable host system, such as yeast (Saccharomyces cerevisiae) or Nicotiana benthamiana.[11]
Methodology for Yeast Expression:
-
Gene Cloning: Amplify the full-length coding sequences of candidate OSC and CYP450 genes from Schisandra cDNA and clone them into a yeast expression vector.
-
Yeast Transformation: Transform the expression constructs into a suitable yeast strain. For OSC characterization, a lanosterol synthase-deficient yeast strain (e.g., GIL77) is often used. For CYP450s, a strain engineered to express a plant-specific cytochrome P450 reductase (CPR) is preferable to ensure sufficient electron transfer.
-
Cultivation and Induction: Grow the transformed yeast cultures and induce gene expression.
-
Metabolite Extraction and Analysis: Extract the metabolites from the yeast cultures and analyze them by GC-MS or LC-MS to identify the enzymatic products.
In Vitro Enzyme Assays
In vitro assays using purified recombinant enzymes or microsomal preparations from the heterologous host can provide detailed kinetic parameters of the enzymes.
Protocol for a Microsomal CYP450 Assay:
-
Microsome Preparation: Isolate microsomes from yeast or N. benthamiana expressing the candidate Schisandra CYP450 and its corresponding CPR.
-
Assay Reaction: Set up a reaction mixture containing:
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Microsomal preparation
-
Substrate (e.g., a cycloartane-type triterpenoid)
-
NADPH as a cofactor
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific duration.
-
Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
Product Analysis: Analyze the extracted products by HPLC or LC-MS/MS to identify and quantify the metabolites formed.
Conclusion and Future Perspectives
The biosynthesis of nortriterpenoids in Schisandra represents a fascinating example of the chemical diversification of natural products. While the complete pathway remains to be elucidated, the combination of phytochemical analysis, transcriptomics, and heterologous expression provides a powerful toolkit for unraveling the enzymatic machinery responsible for the formation of these complex molecules. Future research should focus on the functional characterization of candidate OSCs and CYP450s from Schisandra to definitively establish their roles in the proposed biosynthetic pathway. A thorough understanding of this pathway will not only provide fundamental insights into plant secondary metabolism but also pave the way for the metabolic engineering of these valuable compounds for pharmaceutical applications.
References
- 1. Structure characterization and possible biogenesis of three new families of nortriterpenoids: schisanartane, schiartane, and 18-norschiartane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of biogenetically related highly oxygenated nortriterpenoids from Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ultra performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometric procedure for qualitative and quantitative analyses of nortriterpenoids and lignans in the genus Schisandra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cloning and Functional Characterization of Three Branch Point Oxidosqualene Cyclases from Withania somnifera (L.) Dunal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. De novo transcriptome assembly of Schisandra chinensis Turcz. (Baill.) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative transcriptome analysis reveals candidate genes related to the sex differentiation of Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
An In-depth Technical Guide to the Lancifodilactone Core: Chemical Properties, Stability, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The lancifodilactone core, a defining feature of a class of highly oxygenated nortriterpenoids isolated from plants of the Schisandra genus, represents a scaffold of significant interest in medicinal chemistry. These natural products exhibit a range of biological activities, including anti-HIV and cytotoxic effects. This technical guide provides a comprehensive overview of the known chemical properties, stability considerations, and biological activities associated with the lancifodilactone core and related schisanartane nortriterpenoids. Detailed experimental protocols for relevant biological assays are provided, and key signaling pathways potentially modulated by this class of compounds are illustrated. This document aims to serve as a valuable resource for researchers engaged in the study and development of novel therapeutics based on this unique natural product architecture.
Chemical Properties of the Lancifodilactone Core
The lancifodilactone core is a complex, highly oxygenated polycyclic structure. The asymmetric total synthesis of lancifodilactone G acetate (B1210297) has been achieved, confirming its intricate stereochemistry.[1][2] Key structural features often include a lactone moiety, multiple hydroxyl groups, and a congested carbon skeleton. Spectroscopic data, including 1D and 2D NMR, are crucial for the characterization of these complex molecules.
While specific quantitative data on the physicochemical properties of the lancifodilactone core are not extensively reported in the available literature, its highly oxygenated nature suggests a degree of polarity that influences its solubility and chromatographic behavior.
Stability of the Lancifodilactone Core
A thorough understanding of the stability of the lancifodilactone core is critical for its development as a potential therapeutic agent. While specific forced degradation studies on the lancifodilactone core are not publicly available, general principles of stability testing for natural products, particularly those containing lactone functionalities and susceptible to oxidation, provide a framework for assessing its stability profile.
2.1. General Considerations for Stability Testing
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods, typically using High-Performance Liquid Chromatography (HPLC).[3][4][5][6] These studies involve subjecting the compound to stress conditions such as heat, humidity, acid, base, light, and oxidation to accelerate its decomposition.[3][4][5][6]
2.2. Potential Degradation Pathways
Based on the functional groups present in the lancifodilactone core, several degradation pathways can be anticipated:
-
Hydrolysis: The lactone ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the opening of the ring to form a hydroxy carboxylic acid. The rate of hydrolysis is dependent on pH and temperature.
-
Oxidation: The presence of multiple hydroxyl groups and other oxidizable moieties suggests that the core may be sensitive to oxidative degradation.
-
Thermal Degradation: Complex triterpenoids can undergo decomposition at elevated temperatures. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are common techniques to study the thermal stability of such compounds.
-
Photodegradation: Exposure to UV or visible light can lead to degradation, particularly in the presence of chromophores within the molecule. Photostability testing is a crucial component of stability assessment as per ICH guidelines.
Due to the lack of specific studies on the lancifodilactone core, it is recommended that any research or development involving this scaffold includes a comprehensive forced degradation study to elucidate its specific degradation profile and identify the resulting degradants.
Biological Activity
The lancifodilactone core and related nortriterpenoids from Schisandra species have been reported to exhibit interesting biological activities.
3.1. Anti-HIV Activity
Lancifodilactone G was reported to exhibit anti-HIV activity in a 2005 study by Sun et al. in Organic Letters. However, the specific EC50 value is not provided in the abstract of this publication, and access to the full text is required for this quantitative data.
3.2. Cytotoxic Activity
Table 1: Cytotoxic Activity of Schisanartane Nortriterpenoids against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Schirubrisin B | PC3 (prostate) | 3.21 ± 0.68 | [3] |
| MCF7 (breast) | 13.30 ± 0.68 | [3] | |
| Schisantherin A | HepG2 (liver) | 6.65 | [5] |
| Hep3B (liver) | 10.50 | [5] | |
| Huh7 (liver) | 10.72 | [5] | |
| Propinquanin B | HL-60 (leukemia) | < 10 | [6] |
| Hep-G2 (liver) | < 10 | [6] | |
| Granditriol Analogues (11, 12, 15) | HepG2 (liver) | Notable | [7] |
Note: "Notable" indicates that the study reported significant activity but did not provide specific IC50 values in the abstract.
Potential Signaling Pathways
The precise molecular mechanisms of action for the lancifodilactone core are not yet fully elucidated. However, the known anti-inflammatory and antioxidant properties of extracts from Schisandra species suggest potential interactions with key cellular signaling pathways involved in inflammation and cell survival. One such critical pathway is the Nuclear Factor-kappa B (NF-κB) signaling cascade.
4.1. NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes involved in inflammation, cell proliferation, and survival. It is plausible that compounds containing the lancifodilactone core may exert anti-inflammatory effects by modulating this pathway.
Figure 1: Simplified NF-κB Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for key in vitro assays relevant to the biological evaluation of the lancifodilactone core and its derivatives.
5.1. Cytotoxicity Assay (LDH Release Assay)
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant.
Workflow:
Figure 2: LDH Cytotoxicity Assay Workflow
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
Lancifodilactone core compound (or derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle controls (medium with solvent) and positive controls (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of the test compound relative to the positive control (maximum LDH release). Determine the IC50 value, the concentration of the compound that causes 50% cell death.
5.2. Anti-inflammatory Assay (TNF-α and IL-6 Measurement)
This protocol describes the measurement of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages using an Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow:
Figure 3: Anti-inflammatory Assay Workflow
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
24-well cell culture plates
-
Lancifodilactone core compound (or derivatives)
-
Lipopolysaccharide (LPS)
-
ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells into a 24-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS without the test compound).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate for color development.
-
Data Analysis: Measure the absorbance and calculate the concentrations of TNF-α and IL-6 in the supernatants based on a standard curve. Determine the percentage of inhibition of cytokine production by the test compound.
Conclusion and Future Directions
The lancifodilactone core represents a fascinating and complex chemical scaffold with demonstrated potential for biological activity. While the total synthesis of lancifodilactone G acetate has been a significant achievement, a comprehensive understanding of the core's chemical stability and a detailed elucidation of its mechanism of action are still areas that require further investigation. The cytotoxicity data from related nortriterpenoids are promising and warrant a more thorough evaluation of the lancifodilactone core itself against a broader panel of cancer cell lines. Furthermore, obtaining a definitive EC50 value for the anti-HIV activity of lancifodilactone G is a critical next step. Future research should focus on conducting systematic forced degradation studies to map the stability profile of the lancifodilactone core, which is essential for any drug development program. Mechanistic studies to confirm its interaction with signaling pathways such as NF-κB will provide valuable insights into its therapeutic potential. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.
References
- 1. Asymmetric Total Synthesis of Lancifodilactone G Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Triterpenoids from the stems of Schisandra grandiflora and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Characterization of Novel Nortriterpenoids: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of novel nortriterpenoids. It is intended for researchers, scientists, and drug development professionals interested in this promising class of natural products. This document details the isolation of these compounds, their structural elucidation, and their potential as therapeutic agents, with a focus on their cytotoxic and anti-inflammatory activities.
Introduction to Nortriterpenoids
Nortriterpenoids are a class of triterpenoids that have lost one or more carbon atoms from the basic 30-carbon skeleton. This structural modification often leads to unique and complex molecular architectures with significant biological activities. These compounds are found in a variety of natural sources, including plants and fungi, and have garnered considerable attention in the field of drug discovery for their potential as anti-cancer and anti-inflammatory agents.
Discovery and Isolation of Novel Nortriterpenoids
The discovery of novel nortriterpenoids typically begins with the screening of natural extracts for biological activity. Promising extracts are then subjected to bioassay-guided fractionation to isolate the active compounds.
General Isolation Workflow
The isolation of nortriterpenoids is a multi-step process that involves extraction, fractionation, and purification.
Preliminary Biological Activity of Lancifodilactone C: A Review of Available Data
Researchers, scientists, and drug development professionals often seek to understand the therapeutic potential of novel natural products. Lancifodilactone C, a nortriterpenoid isolated from the genus Schisandra, represents one such compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the biological activity screening of this specific molecule.
While numerous studies have focused on the isolation and characterization of various compounds from Schisandra species, specific data regarding the anti-inflammatory or anticancer activities of this compound remains elusive. Publications that mention this compound primarily do so in the context of isolating new, related compounds and reporting the biological activities of those novel molecules.
For instance, a study on bioactive nortriterpenoids from Schisandra grandiflora reported the isolation of this compound alongside several new compounds, but only detailed the cytotoxic and anti-HIV-1 activities of the newly discovered schigrandilactones A, B, and C.[1][2] Similarly, other research on Schisandra lancifolia has focused on the anti-HIV activity of newly isolated lancifodilactones, without providing specific data for this compound.[3][4]
The broader class of nortriterpenoids from the Schisandra genus is known to possess a range of biological activities, including cytotoxic, anti-inflammatory, and anti-HIV properties.[5] This suggests that this compound may also exhibit such activities, but dedicated screening assays are required to confirm this hypothesis.
Currently, there is no available quantitative data, experimental protocols, or established signaling pathways specifically associated with the preliminary biological activity screening of this compound for anti-inflammatory or anticancer effects.
Given the absence of specific data for this compound, this guide cannot provide the requested in-depth analysis, data tables, or experimental methodologies. Further research and biological screening are necessary to elucidate the potential therapeutic properties of this compound. Future studies should aim to perform comprehensive in vitro and in vivo assays to determine its cytotoxic, anti-inflammatory, and other potential biological activities.
References
In-Depth Technical Guide: Anti-HIV Activity of Triterpenoids from Schisandra Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-HIV activity of triterpenoids isolated from various Schisandra species. It is designed to serve as a resource for researchers, scientists, and professionals involved in the discovery and development of novel antiretroviral agents. This document summarizes quantitative data on the anti-HIV efficacy of these natural products, details the experimental protocols used to evaluate their activity, and visualizes the known mechanisms of action and experimental workflows.
Quantitative Data on Anti-HIV Activity
Triterpenoids from Schisandra species have demonstrated a range of anti-HIV-1 activities, from weak to moderate. The following tables summarize the key quantitative data from various studies, providing a comparative look at the efficacy of these compounds.
Table 1: Anti-HIV-1 Activity of Triterpenoids from Schisandra rubriflora
| Compound | EC₅₀ (µg/mL) | Virus Strain | Cell Line | Reference |
| Rubriflorin A | 10.0 | HIV-1IIIB | C8166 | [1] |
| Rubriflorin B | 16.2 | HIV-1IIIB | C8166 | [1] |
| Rubriflorin C | 81.3 | HIV-1IIIB | C8166 | [1] |
Table 2: Anti-HIV-1 Activity of Triterpenoids from Schisandra lancifolia
| Compound | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | TI | Virus Strain | Cell Line | Reference |
| Lancifodilactone H | 16.6 | >200 | >12.0 | HIV-1 | C8166 | |
| Lancifoic Acid A | >200 | >200 | - | HIV-1 | C8166 | |
| Nigranoic Acid | 26.81 | >200 | >7.46 | HIV-1 | C8166 | [2] |
Table 3: Anti-HIV-1 Activity of Nortriterpenoids from Schisandra wilsoniana
| Compound | TI (CC₅₀/EC₅₀) | Virus Strain | Cell Line | Reference |
| Wilsonianadilactone D | >8.16 | HIV-1 | Not Specified | [3] |
| Wilsonianadilactone E | >14.7 | HIV-1 | Not Specified | [3] |
| Wilsonianadilactone F | >17.5 | HIV-1 | Not Specified | [3] |
Table 4: Anti-HIV-1 Activity of Triterpenoids from Other Schisandra Species
| Compound | EC₅₀ (µg/mL) | Virus Strain | Cell Line | Species | Reference |
| Wuweizidilactone B | 28.86 | HIV-1 | C8166 | S. chinensis | [2] |
Experimental Protocols
This section details the methodologies for the key experiments cited in the studies on the anti-HIV activity of Schisandra triterpenoids.
Anti-HIV-1 Syncytium Formation Inhibition Assay
This assay is a common method to evaluate the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a key cytopathic effect of the virus.
Principle: HIV-1 envelope proteins expressed on the surface of infected cells can mediate fusion with CD4-expressing uninfected cells, leading to the formation of large, multinucleated giant cells called syncytia. The inhibition of syncytium formation is an indicator of a compound's potential to interfere with viral entry or cell-to-cell transmission.
Detailed Protocol (General):
-
Cell Culture:
-
Maintain C8166 cells (a human T-cell line highly susceptible to HIV-1 infection and syncytium formation) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of C8166 cells at a density of 5 x 10⁵ cells/mL to each well.
-
Add serial dilutions of the test compounds (triterpenoids) to the wells. Include a positive control (e.g., AZT) and a negative control (no compound).
-
Add HIV-1IIIB virus stock at a predetermined multiplicity of infection (MOI) to all wells except for the cell control wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 3 days.
-
-
Observation and Quantification:
-
After incubation, examine the wells under an inverted microscope for the presence and number of syncytia (defined as giant cells containing more than four nuclei).
-
Count the number of syncytia in each well. The 50% effective concentration (EC₅₀) is determined as the concentration of the compound that inhibits syncytium formation by 50% compared to the virus control.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is crucial for determining if the antiviral effect of a compound is due to specific inhibition of the virus or general toxicity to the host cells.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding:
-
Seed C8166 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
-
Compound Treatment:
-
Add serial dilutions of the test compounds to the wells. Include a cell control (no compound) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The 50% cytotoxic concentration (CC₅₀) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
-
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the production of the HIV-1 p24 capsid protein, a key viral protein and a marker of viral replication.
Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA). The wells of a microtiter plate are coated with a monoclonal antibody specific for HIV-1 p24 antigen. The sample containing p24 is added, and the antigen binds to the capture antibody. A second, biotinylated anti-p24 antibody is then added, followed by streptavidin-horseradish peroxidase (HRP). The addition of a substrate for HRP results in a color change that is proportional to the amount of p24 antigen present.
Detailed Protocol:
-
Sample Preparation:
-
Collect the supernatant from the infected C8166 cell cultures treated with the test compounds.
-
Lyse the virus particles in the supernatant using a lysis buffer to release the p24 antigen.
-
-
ELISA Procedure:
-
Add the prepared samples and p24 standards to the antibody-coated wells of the ELISA plate.
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the wells to remove unbound material.
-
Add the biotinylated detector antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells.
-
Add the TMB substrate and incubate until a blue color develops.
-
Stop the reaction with a stop solution (e.g., sulfuric acid), which turns the color to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the absorbance values of the known p24 standards.
-
Calculate the concentration of p24 in the samples based on the standard curve. The EC₅₀ is the compound concentration that inhibits p24 production by 50%.
-
Mechanism of Action and Experimental Workflows
The primary reported mechanism of anti-HIV action for a triterpenoid (B12794562) from a Schisandra species is the inhibition of HIV-1 reverse transcriptase by nigranoic acid.[4][5][6] Other triterpenoids from this genus have shown anti-HIV activity through the inhibition of virus-induced cytopathic effects, suggesting interference with viral replication, though the precise molecular targets are not always fully elucidated.
Visualizing Experimental Workflows and Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the workflows of the key experimental assays and the known mechanism of action of Schisandra triterpenoids against HIV-1.
This guide provides a foundational understanding of the anti-HIV potential of triterpenoids from Schisandra species. Further research is warranted to elucidate the specific molecular targets of a broader range of these compounds and to explore their potential for development as novel antiretroviral therapies.
References
- 1. Plant-derived triterpenoids and analogues as antitumor and anti-HIV agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. <i>Schisandra chinensis</i>: A comprehensive review on its phytochemicals and biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. integrativebiology.ac.cn [integrativebiology.ac.cn]
- 4. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Structure-Activity-Relationship and Mechanistic Insights for Anti-HIV Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
The Role of the Lactone Moiety in Terpenoid Bioactivity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Terpenoids are a vast and structurally diverse class of natural products, with over 55,000 known compounds. A significant subset of these, terpenoid lactones, are characterized by the presence of a lactone ring within their terpenoid scaffold. These compounds are predominantly found in plants, particularly in the Asteraceae family, and have garnered substantial interest in the scientific community for their wide array of potent biological activities.[1][2] Terpenoid lactones are known for their cytotoxic, anti-inflammatory, antimicrobial, antimalarial, and neuroprotective properties, making them promising candidates for novel therapeutic agents.[1][3][4]
This technical guide provides an in-depth examination of the lactone moiety's crucial role in defining the bioactivity of these compounds. We will explore the underlying mechanisms of action, present key quantitative data, detail relevant experimental protocols, and discuss the structure-activity relationships that govern their therapeutic potential.
The α,β-Unsaturated Lactone: A Key Pharmacophore
The biological activity of a large number of terpenoid lactones, particularly sesquiterpene lactones, is intrinsically linked to the presence of an α,β-unsaturated carbonyl group within the lactone ring, most commonly an α-methylene-γ-lactone. This functional group acts as a potent electrophile, making it susceptible to nucleophilic attack by biological macromolecules.
The primary mechanism of action is a Michael-type addition reaction with nucleophiles, especially the sulfhydryl (thiol) groups of cysteine residues in proteins and enzymes. This covalent and often irreversible binding leads to the alkylation of target proteins, thereby altering their structure and function, which disrupts critical cellular processes. This alkylating capability is the foundation for many of the observed biological effects, from enzyme inhibition to the modulation of key signaling pathways.
Caption: Michael addition of a protein's cysteine thiol to an α-methylene-γ-lactone.
Key Biological Activities and Mechanisms of Action
Anti-inflammatory Activity
Inflammation is a complex biological response, and many terpenoid lactones exhibit potent anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a pivotal transcription factor that orchestrates the expression of pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Pro-inflammatory stimuli trigger the IκB kinase (IKK) complex to phosphorylate IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus to initiate gene transcription.
Terpenoid lactones can interrupt this cascade at multiple points. For instance, parthenolide (B1678480) alkylates Cys-38 in the p65 subunit of NF-κB, while artemisolide inhibits the IKKβ subunit. This inhibition prevents the transcription of inflammatory mediators, resulting in a powerful anti-inflammatory response.
Caption: Inhibition of the NF-κB signaling pathway by various terpenoid lactones.
Cytotoxic and Anticancer Activity
The alkylating nature of terpenoid lactones makes them potent cytotoxic agents against various cancer cell lines. Their anticancer effects are multimodal, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer-related signaling pathways like NF-κB and STAT3. By inhibiting the anti-apoptotic genes regulated by NF-κB, these compounds sensitize cancer cells to apoptosis. For example, alantolactone (B1664491) has been shown to induce apoptosis in multiple myeloma cells by activating caspases and modulating Bcl-2 family proteins. The ability to induce apoptosis is a key characteristic sought in the development of new anticancer drugs.
Antimicrobial Activity
Terpenoid lactones exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The mechanism is largely attributed to their lipophilicity, which allows them to disrupt the integrity and function of microbial cytoplasmic membranes. Furthermore, the alkylation of essential enzymes and proteins via the α,β-unsaturated lactone moiety inactivates critical metabolic pathways, leading to microbial cell death. For instance, flexibilide (B1236997) and sinulariolide (B1237615) have shown activity against Bacillus subtilis and Staphylococcus aureus.
Quantitative Bioactivity Data
The bioactivity of terpenoid lactones is quantified using various metrics, such as the half-maximal inhibitory concentration (IC₅₀) for enzymatic or cellular processes and the minimum inhibitory concentration (MIC) for antimicrobial effects.
Table 1: Anti-inflammatory Activity of Selected Terpenoid Lactones
| Compound | Assay Target | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Arteminolide A | Farnesyl-protein transferase | - | 0.7 | |
| Arteminolide B | Farnesyl-protein transferase | - | 1.0 | |
| Arteminolide C | Farnesyl-protein transferase | - | 0.8 | |
| Arteminolide D | Farnesyl-protein transferase | - | 0.7 | |
| Unnamed Sesquiterpenoid 1 | LPS-induced NO production | RAW 264.7 | 2.38 | |
| Unnamed Sesquiterpenoid 2 | LPS-induced NO production | RAW 264.7 | 10.67 | |
| Sclerohumin O | α-amylase inhibition | - | 100.3 | |
| Sclerohumin O | α-glucosidase inhibition | - | 170.0 |
| Sclerohumin O | Lipase inhibition | - | 16.1 | |
Table 2: Cytotoxic Activity of Selected Terpenoid Lactones
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Ivalin | C2C12 | Mouse Myoblast | 2.7 - 3.3 | |
| Parthenolide | C2C12 | Mouse Myoblast | 2.7 - 3.3 | |
| Sclerohumin O | MIA PaCa-2 | Pancreatic Cancer | 11.01 | |
| Sclerohumin O | Panc-1 | Pancreatic Cancer | 19.06 | |
| Compound 3 (from S. humesi) | MIA PaCa-2 | Pancreatic Cancer | 2.52 |
| Compound 4 (from S. humesi) | MIA PaCa-2 | Pancreatic Cancer | 2.54 | |
Table 3: Antimicrobial Activity of Selected Terpenoid Lactones
| Compound(s) | Organism | Activity Type | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Costunolide & Eremanthin | Trichophyton mentagrophytes | Antifungal | 31.25 - 250 | |
| Costunolide & Eremanthin | Aspergillus niger | Antifungal | 31.25 - 250 | |
| Various Lactones | Bacillus subtilis | Antibacterial | 50 - 400 |
| Various Lactones | Staphylococcus aureus | Antibacterial | 50 - 400 | |
Experimental Protocols
The evaluation of terpenoid lactone bioactivity relies on standardized in vitro assays. Below are methodologies for key experiments.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan (B1609692) crystals, which are then solubilized for spectrophotometric quantification.
Methodology:
-
Cell Seeding: Plate cells (e.g., C2C12, H9c2, or cancer cell lines) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test terpenoid lactone in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the control. Determine the IC₅₀ value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol: Anti-inflammatory Activity (LPS-induced NO Production)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).
Methodology:
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the terpenoid lactone for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.
-
Nitrite (B80452) Measurement: NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Griess Reaction: Mix an aliquot of the supernatant with an equal volume of Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate for 15 minutes.
-
Quantification: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.
-
Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value.
Conclusion and Future Perspectives
The lactone moiety, particularly the α,β-unsaturated system, is a critical pharmacophore that defines the bioactivity of a vast number of terpenoids. Its ability to act as a Michael acceptor and form covalent bonds with biological nucleophiles underpins the potent anti-inflammatory, cytotoxic, and antimicrobial effects observed. The targeted alkylation of key proteins in cellular signaling pathways like NF-κB provides a distinct and powerful mechanism of action.
As research continues, a deeper understanding of the structure-activity relationships will enable the rational design and semi-synthesis of novel terpenoid lactone derivatives. Such modifications could enhance efficacy, improve selectivity for target proteins, and overcome challenges like poor bioavailability, paving the way for the development of a new generation of therapeutic agents derived from these remarkable natural scaffolds.
References
- 1. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones [mdpi.com]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Total Synthesis of (+)-Lancifodilactone C: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the total synthesis of the revised structure of (+)-Lancifodilactone C, a tricyclic triterpenoid (B12794562) with notable anti-HIV activity. The synthesis commences from the readily available (-)-Wieland-Miescher ketone and culminates in the formation of the natural product through a series of complex chemical transformations, including a key domino [4+3] cycloaddition reaction. This work is based on the first total synthesis and structural revision reported by Kuroiwa, H. et al. in the Journal of the American Chemical Society (2023).[1][2][3][4][5][6]
I. Retrosynthetic Analysis and Strategy
The synthetic approach to (+)-Lancifodilactone C hinges on a convergent strategy. The molecule is retrosynthetically disconnected into two key fragments: a trans-dimethylbicyclo[4.3.0]nonane core and a seven-membered ring system. The latter is constructed late in the synthesis via a novel domino [4+3] cycloaddition reaction. The bicyclic core is accessible from (-)-Wieland-Miescher ketone.[3][5][6]
II. Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of the revised structure of (+)-Lancifodilactone C.
| Step | Transformation | Product | Yield (%) |
| 1 | Intramolecular Cyclopropanation/Ring Opening | trans-dimethylbicyclo[4.3.0]nonane derivative | 56 |
| 2 | Silylation and Oxidation | Ketone intermediate | 95 |
| 3 | Vinylmagnesium bromide addition and PCC oxidation | α,β-unsaturated aldehyde | 85 |
| 4 | Acetonide deprotection and diol formation | Diol intermediate | 92 |
| 5 | Domino [4+3] Cycloaddition | Tricyclic intermediate | 45 |
| 6 | Methylation and Lactonization | Lactone intermediate | 76 |
| 7 | DIBAL-H reduction and HWE olefination | Ester intermediate | 68 |
| 8 | Ring-Closing Metathesis (RCM) | (+)-Lancifodilactone C (revised structure) | 89 |
III. Experimental Protocols
Detailed experimental protocols for key transformations are provided below. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are required for moisture-sensitive reactions.
Protocol 1: Synthesis of the trans-dimethylbicyclo[4.3.0]nonane core
This procedure outlines the initial steps from (-)-Wieland-Miescher ketone to form the key bicyclic intermediate.
-
Modified Birch Reduction and Ring Opening:
-
To a solution of (-)-Wieland-Miescher ketone in a mixture of THF and HMPA at -78 °C under an argon atmosphere, add a solution of samarium(II) iodide (SmI₂) in THF until a deep blue color persists.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with diethyl ether.
-
To the crude product dissolved in dichloromethane (B109758) at 0 °C, add triethylamine (B128534) followed by methanesulfonyl chloride.
-
After stirring, the reaction is quenched with water and extracted.
-
The resulting mesylate is dissolved in acetone, and lithium bromide is added. The mixture is heated to reflux.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the trans-dimethylbicyclo[4.3.0]nonane intermediate.
-
-
Stereoselective Ene Reaction and Hydrogenation:
-
The bicyclic intermediate is then subjected to a stereoselective ene reaction followed by hydrogenation to install the necessary stereocenters and functional groups for the subsequent steps.
-
Protocol 2: Domino [4+3] Cycloaddition Reaction
This protocol details the key step for the construction of the seven-membered ring of this compound.[3]
-
Preparation of Reactants:
-
The acetoxydiene is prepared from the trans-dimethylbicyclo[4.3.0]nonane derivative through a series of standard transformations including oxidation and enol acetate (B1210297) formation.
-
The cyclopropene alcohol is synthesized separately.
-
-
Domino Reaction:
-
To a solution of the acetoxydiene and the cyclopropene alcohol in a suitable solvent (e.g., toluene) at room temperature, add an oxidizing agent (e.g., Dess-Martin periodinane).
-
The reaction mixture is stirred at an elevated temperature. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction is cooled to room temperature, quenched, and extracted.
-
The crude product is purified by column chromatography to afford the tricyclic core of this compound. This single operation involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization.[3]
-
Protocol 3: Completion of the Total Synthesis
The final steps involve the elaboration of the tricyclic intermediate to the final natural product.
-
Lactone Formation and Olefination:
-
The tricyclic intermediate is methylated and then treated with an acid to facilitate lactonization.
-
The resulting lactone is reduced with DIBAL-H, and the subsequent aldehyde is subjected to a Horner-Wadsworth-Emmons olefination to introduce the side chain.
-
-
Ring-Closing Metathesis (RCM):
-
The diene obtained from the olefination step is dissolved in anhydrous dichloromethane and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).
-
The reaction is stirred under an inert atmosphere until completion.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the revised structure of (+)-Lancifodilactone C.
-
IV. Conclusion
The total synthesis of the revised structure of (+)-Lancifodilactone C has been accomplished, starting from (-)-Wieland-Miescher ketone. The successful synthesis not only provides a route to this biologically important molecule but also led to the revision of its initially proposed structure.[3][5] The key to the synthesis is a novel domino [4+3] cycloaddition reaction that efficiently constructs the complex seven-membered ring system. This synthetic strategy and the detailed protocols provided herein will be of significant value to researchers in the fields of organic synthesis, medicinal chemistry, and drug development.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
Asymmetric Synthesis of Lancifodilactone G Acetate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the asymmetric total synthesis of Lancifodilactone G acetate (B1210297), a complex nortriterpenoid natural product. The synthesis, accomplished in 28 steps, showcases a series of strategic chemical transformations to construct the intricate polycyclic architecture of the target molecule. This note is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Strategic Overview
The asymmetric total synthesis of Lancifodilactone G acetate, first reported by Yang and coworkers, is a landmark achievement in natural product synthesis.[1][2][3] The strategy hinges on the sequential construction of the molecule's complex ring system, starting from a readily available commodity chemical, 2-(triisopropylsiloxy)-1,3-butadiene.[1][2] The synthesis is characterized by several key bond formations and ring closures that efficiently build the core structure.
The retrosynthetic analysis reveals a convergent approach, where key fragments of the molecule are synthesized and then coupled. The core CDE ring system is assembled through a combination of powerful reactions, including a ring-closing metathesis. The synthesis culminates in the late-stage formation of the sensitive enol acetate moiety.
A visual representation of the overall synthetic workflow is provided below, highlighting the major transformations and intermediates.
References
Application of the Pauson-Khand Reaction in Natural Product Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Pauson-Khand reaction (PKR), a formal [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, has emerged as a powerful and versatile tool in synthetic organic chemistry.[1][2][3] This reaction facilitates the construction of cyclopentenone moieties, which are key structural motifs in a wide array of biologically active natural products.[4][5] The intramolecular version of the reaction (IPKR) has proven particularly valuable in complex molecule synthesis, offering high levels of regio- and stereocontrol. This document provides a detailed overview of the application of the Pauson-Khand reaction in the total synthesis of several notable natural products, complete with quantitative data, detailed experimental protocols, and visualizations of the synthetic workflows.
Mechanism and Catalysis
The generally accepted mechanism for the cobalt-mediated Pauson-Khand reaction, first proposed by Magnus, involves the initial formation of a stable alkyne-dicobalt hexacarbonyl complex. Subsequent coordination of the alkene, followed by a series of migratory insertions and reductive elimination, affords the cyclopentenone product. While stoichiometric amounts of cobalt carbonyl were initially required, catalytic versions using various transition metals, including cobalt, rhodium, and palladium, have been developed, significantly enhancing the reaction's utility. Additives, such as N-oxides, can promote the reaction under milder conditions.
Applications in Total Synthesis
The strategic application of the Pauson-Khand reaction has enabled the efficient synthesis of numerous complex natural products. Here, we highlight several key examples, summarizing the quantitative outcomes and providing detailed experimental procedures for the pivotal cycloaddition step.
Quantitative Data Summary
The following table summarizes the key quantitative data for the Pauson-Khand reaction step in the total synthesis of selected natural products.
| Natural Product | Catalyst System | Key Transformation | Yield (%) | Diastereoselectivity (d.r.) | Enantioselectivity (ee) | Reference |
| Bufospirostenin A | [Rh(CO)₂Cl]₂ | Intramolecular alkoxyallene-yne cyclization | 85 | 2:1 | N/A | |
| (-)-Pentalenene | Co₂(CO)₈ | Intramolecular enyne cyclization | 51 | 7.3:1 | N/A (racemic synthesis) | |
| (-)-Kainic Acid | Co₂(CO)₈ | Intramolecular enyne cyclization | 45 | N/A | N/A (chiral pool) | |
| α-Cedrene | Co₂(CO)₈ | Intramolecular enyne cyclization | 91 | 2:1 | N/A (racemic synthesis) | |
| Paecilomycine A | Co₂(CO)₈ | Intramolecular enyne cyclization | 37 | Single isomer | N/A (chiral pool) | |
| (-)-Conidiogenone B | Co₂(CO)₈ / NMO | Tandem Nicholas/Pauson-Khand reaction | 71 | Single diastereomer | N/A (chiral pool) |
Experimental Protocols
Detailed experimental procedures for the key Pauson-Khand reaction step in the synthesis of the highlighted natural products are provided below.
Synthesis of Tetracyclic Core of Bufospirostenin A
-
Reaction: Intramolecular Rhodium-Catalyzed Pauson-Khand Reaction of an Alkoxyallene-yne.
-
Procedure: To a solution of the allene-yne substrate (1.0 equiv) in toluene (B28343) (0.01 M) under a carbon monoxide atmosphere (balloon) is added [Rh(CO)₂Cl]₂ (0.05 equiv). The mixture is heated to 110 °C and stirred for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the tetracyclic product as a 2:1 mixture of diastereomers.
Synthesis of the Tricyclic Core of (-)-Pentalenene
-
Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.
-
Procedure: A solution of the enyne precursor (1.0 equiv) and Co₂(CO)₈ (1.1 equiv) in heptane (B126788) (0.05 M) is heated in a sealed tube at 115 °C for 19 hours. The reaction mixture is then cooled, and the solvent is evaporated. The crude product is purified by silica gel chromatography to yield the tricyclic enone as a 7.3:1 mixture of diastereomers.
Synthesis of the Bicyclic Precursor to (-)-Kainic Acid
-
Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.
-
Procedure: To a solution of the enyne (1.0 equiv) in degassed benzene (B151609) (0.1 M) is added Co₂(CO)₈ (1.2 equiv) at room temperature under an argon atmosphere. The mixture is stirred for 1 hour, and then the solvent is removed under reduced pressure. The residue is dissolved in degassed 1,2-dichloroethane (B1671644) (0.02 M), and the solution is heated at 70 °C for 10 hours. After cooling, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to give the bicyclic product.
Synthesis of Cedrone (precursor to α-Cedrene)
-
Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.
-
Procedure: A solution of the enyne substrate (1.0 equiv) in methyl tert-butyl ether (MTBE) is treated with Co₂(CO)₈ (1.1 equiv) at room temperature for 2 hours. The solvent is then removed in vacuo, and the residue is dissolved in acetonitrile. The solution is cooled to 0 °C, and trimethylamine (B31210) N-oxide (4.0 equiv) is added portionwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The crude product is purified by flash chromatography to afford cedrone as a 2:1 mixture of diastereomers.
Synthesis of the Fused Bicyclic System of Paecilomycine A
-
Reaction: Intramolecular Cobalt-Mediated Pauson-Khand Reaction.
-
Procedure: To a solution of the enyne (1.0 equiv) in toluene (0.02 M) is added Co₂(CO)₈ (1.2 equiv). The mixture is stirred at room temperature for 3 hours, and then heated to 100 °C for 24 hours. The reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired bicyclic enone as a single isomer.
Synthesis of the Linear Triquinane Core of (-)-Conidiogenone B
-
Reaction: Tandem Intramolecular Nicholas Reaction and N-oxide Promoted Pauson-Khand Reaction.
-
Procedure: To a solution of the propargyl ether precursor (1.0 equiv) in CH₂Cl₂ (0.1 M) is added Co₂(CO)₈ (1.1 equiv) at room temperature. After stirring for 30 minutes, the solvent is removed under reduced pressure. The resulting cobalt complex is dissolved in THF (0.05 M), and N-methylmorpholine N-oxide (NMO) (3.0 equiv) is added at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then filtered through Celite, and the filtrate is concentrated. The crude product is purified by flash chromatography on silica gel to yield the linear triquinane as a single diastereomer.
Visualized Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic sequences employing the Pauson-Khand reaction.
Caption: General schematic of the Pauson-Khand reaction.
Caption: Key steps in the total synthesis of Bufospirostenin A.
Caption: Synthetic workflow for the formal total synthesis of α-Cedrene.
Caption: Key cyclization cascade in the synthesis of (-)-Conidiogenone B.
References
- 1. Enantioselective synthesis of (-)-pentalenene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Syntheses of (-)-Conidiogenone B, (-)-Conidiogenone, and (-)-Conidiogenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Total Synthesis of Bufospirostenin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Pauson-Khand Reaction as a New Entry to the Synthesis of Bridged Bicyclic Heterocycles: Application to the Enantioselective Total Synthesis of (−)-Alstonerine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enyne Ring-Closing Metathesis in the Construction of Triterpenoid Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triterpenoids are a vast and structurally diverse class of natural products with a wide range of biological activities, making them attractive scaffolds for drug discovery. The construction of their complex, polycyclic frameworks, however, presents a significant synthetic challenge. Enyne ring-closing metathesis (RCM) has emerged as a powerful and versatile strategy for the efficient synthesis of complex cyclic and polycyclic systems. This methodology, which involves the intramolecular cyclization of a substrate containing both an alkene and an alkyne moiety, is catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts. The reaction typically forms a conjugated 1,3-diene, which can serve as a versatile handle for further functionalization. This document provides a detailed overview of the application of enyne RCM in the construction of triterpenoid (B12794562) and related polycyclic frameworks, including quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.
General Principles and Workflow
Enyne RCM provides a convergent and often stereoselective route to complex polycyclic systems. The general workflow for the application of enyne RCM in the synthesis of triterpenoid-like frameworks can be summarized as follows:
-
Substrate Synthesis: A key precursor containing one or more tethered alkene and alkyne functionalities is synthesized. The design of this precursor is crucial as it dictates the structure of the resulting polycyclic framework.
-
Ring-Closing Metathesis: The enyne substrate is subjected to a ruthenium-based catalyst, such as a first or second-generation Grubbs catalyst, to initiate the ring-closing cascade.
-
Product Characterization: The resulting polycyclic diene is isolated and characterized.
-
Further Functionalization: The newly formed diene can be further elaborated to introduce additional stereocenters and functional groups to complete the synthesis of the target triterpenoid.
Application Notes and Protocols for Developing Cell-Based Assays for Anti-HIV-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the development and implementation of cell-based assays to screen for and characterize anti-HIV-1 compounds. The accurate in vitro assessment of a compound's efficacy and cytotoxicity is a critical early step in the drug development pipeline. This document outlines the principles behind common assays, provides step-by-step experimental procedures, and offers guidance on data interpretation and presentation.
Core Principles of Anti-HIV-1 Cell-Based Assays
The fundamental principle of a cell-based anti-HIV-1 assay is to measure the inhibition of viral replication in a physiologically relevant cellular environment. This is typically achieved by infecting a susceptible cell line or primary cells with HIV-1 in the presence of a test compound. The extent of viral replication is then quantified using various methods. A crucial aspect of these assays is to concurrently assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.[1]
Key parameters derived from these assays include:
-
50% Inhibitory Concentration (IC50): The concentration of a compound that inhibits HIV-1 replication by 50%.
-
50% Cytotoxic Concentration (CC50): The concentration of a compound that reduces cell viability by 50%.
-
Selectivity Index (SI): The ratio of CC50 to IC50 (CC50/IC50), which indicates the therapeutic window of the compound. A higher SI value is desirable.
Experimental Protocols
A typical workflow for screening compounds for anti-HIV-1 activity involves several stages, from initial cytotoxicity assessment to specific antiviral assays.
Diagram: General Workflow for Anti-HIV-1 Drug Screening
Caption: General workflow for screening and identifying anti-HIV-1 compounds.
Cytotoxicity Assays
It is essential to determine the cytotoxicity of test compounds to distinguish true antiviral activity from non-specific effects due to cell death.[1]
Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Target cells (e.g., MT-4, CEM, TZM-bl)
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Add 100 µL of the compound dilutions to the appropriate wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of the viral core protein p24 in the supernatant of infected cell cultures, which is a direct measure of virus production.[2]
Protocol: p24 Antigen Capture ELISA
Materials:
-
Supernatants from HIV-1 infected cell cultures treated with test compounds.
-
HIV-1 p24 ELISA kit (commercial kits are widely available and recommended for consistency).[3][4]
-
Microplate reader.
Procedure:
-
Follow the manufacturer's instructions provided with the p24 ELISA kit. A general procedure is outlined below.
-
Coat a 96-well plate with a capture antibody specific for HIV-1 p24 and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants (containing the p24 antigen) and a standard curve of recombinant p24 to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detector antibody. Incubate for 1 hour.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 45 minutes.
-
Wash the plate and add a TMB substrate solution. Incubate for 30 minutes.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of p24 in the samples by interpolating from the standard curve. The IC50 value is determined by plotting the percentage of p24 inhibition versus the compound concentration.
Reverse Transcriptase (RT) Activity Assay
This assay measures the activity of the HIV-1 reverse transcriptase enzyme, which is essential for the conversion of the viral RNA genome into DNA.
Protocol: Colorimetric Reverse Transcriptase Assay
Materials:
-
Supernatants from HIV-1 infected cell cultures.
-
Reverse Transcriptase Assay Kit (e.g., from Sigma-Aldrich or XpressBio).
-
Microplate reader.
Procedure:
-
Follow the protocol provided with the commercial kit. A generalized protocol is as follows.
-
Prepare a reaction mixture containing a template-primer hybrid (e.g., poly(A)-oligo(dT)), dNTPs (with one being labeled with digoxigenin), and the cell culture supernatant.
-
Incubate the mixture to allow for the synthesis of a digoxigenin-labeled DNA strand by the RT enzyme.
-
Transfer the reaction product to a streptavidin-coated microplate to capture the biotin-labeled primer and the newly synthesized DNA.
-
Add an anti-digoxigenin antibody conjugated to HRP.
-
Add a colorimetric substrate (e.g., ABTS) and measure the absorbance.
-
The amount of color development is proportional to the RT activity. The IC50 is calculated from the dose-response curve.
Reporter Gene Assays
These assays utilize genetically engineered cell lines or viruses that express a reporter gene (e.g., luciferase, β-galactosidase, or green fluorescent protein) upon successful HIV-1 infection and replication.
Protocol: Luciferase Reporter Gene Assay
Materials:
-
TZM-bl reporter cell line (expresses luciferase and β-galactosidase under the control of the HIV-1 LTR promoter).
-
HIV-1 virus stock.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate the HIV-1 virus stock with serial dilutions of the test compounds for 1 hour at 37°C.
-
Add the virus-compound mixture to the cells and incubate for 48 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
The reduction in luciferase activity corresponds to the inhibition of HIV-1 replication. Calculate the IC50 from the dose-response curve.
Data Presentation
Quantitative data from the anti-HIV-1 assays should be summarized in a clear and structured format to facilitate comparison between different compounds.
Table 1: Summary of Anti-HIV-1 Activity and Cytotoxicity of Test Compounds
| Compound ID | Assay Type | Target Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Compound A | p24 ELISA | MT-4 | 0.15 | >100 | >667 |
| Compound B | RT Assay | CEM | 0.08 | 50 | 625 |
| Compound C | Luciferase | TZM-bl | 0.5 | 75 | 150 |
| Control Drug | p24 ELISA | MT-4 | 0.01 | >100 | >10000 |
Visualization of Key Concepts
Diagram: The HIV-1 Life Cycle and Antiretroviral Drug Targets
References
- 1. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p24 antigen capture assay for quantification of human immunodeficiency virus using readily available inexpensive reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
Application Note: In Vitro Cytotoxicity of Lancifodilactone C on C8166 Cells
Introduction
Lancifodilactone C is a novel natural product with potential anticancer properties. This document outlines the protocols for evaluating its in vitro cytotoxicity against the C8166 human T-cell leukemia cell line. C8166 cells, derived from a patient with adult T-cell leukemia/lymphoma, are grown in suspension and serve as a valuable model for hematological malignancy research.[1][2] The following protocols detail methods for assessing cell viability, membrane integrity, and apoptosis induction to characterize the cytotoxic effects of this compound.
Principle of Cytotoxicity Testing
In vitro cytotoxicity assays are essential for the preliminary screening of potential therapeutic compounds.[3] These assays measure the degree to which a substance can cause damage to cells.[3] The primary methods employed in this protocol include:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes. Increased LDH activity in the culture supernatant is an indicator of cytotoxicity.
-
Annexin V-FITC/Propidium Iodide (PI) Staining: A flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound on C8166 cells involves cell culture, treatment with the compound, and subsequent analysis using various cytotoxicity assays.
Caption: Experimental workflow for cytotoxicity testing.
Experimental Protocols
1. Materials and Reagents
-
C8166 cell line
-
RPMI 1640 medium[1]
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin solution
-
Trypan Blue solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
LDH Cytotoxicity Assay Kit
-
Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)
-
96-well flat-bottom plates
-
Microplate reader
-
Flow cytometer
2. C8166 Cell Culture and Maintenance
-
Culture C8166 cells in RPMI 1640 medium supplemented with 10% FBS, 2 mM L-Glutamine, and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
The cells grow in suspension as aggregates. To subculture, gently pipette the cell suspension to break up clumps.
-
Maintain cell density between 3 x 10^5 and 9 x 10^5 cells/mL.
-
Monitor cell viability using Trypan Blue exclusion before each experiment.
3. Protocol 1: MTT Assay for Cell Viability
-
Harvest C8166 cells in the exponential growth phase and determine the cell density.
-
Seed 1 x 10^4 cells in 100 µL of culture medium per well in a 96-well plate.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate at 400 x g for 5 minutes. Carefully remove the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Caption: Principle of the MTT assay.
4. Protocol 2: LDH Assay for Cytotoxicity
-
Follow steps 1-5 of the MTT assay protocol.
-
Prepare three control groups: vehicle control (spontaneous LDH release), maximum LDH release (cells treated with lysis buffer from the kit), and a background control (medium only).
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture to each well.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm or 520 nm).
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
Caption: Principle of the LDH release assay.
5. Protocol 3: Annexin V-FITC/PI Apoptosis Assay
-
Seed 2 x 10^5 C8166 cells per well in a 6-well plate.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells and centrifuge at 400 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Caption: Cell states identified by Annexin V/PI staining.
Hypothetical Signaling Pathway for Apoptosis Induction
This compound may induce apoptosis through the intrinsic mitochondrial pathway, which is a common mechanism for many anticancer compounds. This involves the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.
Caption: Hypothetical intrinsic apoptosis pathway.
Data Presentation
Table 1: Cell Viability of C8166 Cells Treated with this compound (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 85.2 ± 3.9 | 72.1 ± 4.2 | 60.5 ± 3.7 |
| 5 | 60.7 ± 4.1 | 45.3 ± 3.8 | 30.1 ± 2.9 |
| 10 | 42.1 ± 3.5 | 25.8 ± 3.1 | 15.4 ± 2.2 |
| 25 | 20.5 ± 2.8 | 10.2 ± 1.9 | 5.6 ± 1.1 |
| 50 | 8.9 ± 1.5 | 4.1 ± 0.8 | 2.3 ± 0.5 |
| IC50 (µM) | 8.5 | 4.2 | 2.1 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 2: Cytotoxicity in C8166 Cells Treated with this compound (LDH Assay at 48h)
| Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Vehicle) | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.3 |
| 5 | 38.4 ± 3.5 |
| 10 | 62.1 ± 4.8 |
| 25 | 85.7 ± 5.2 |
| 50 | 94.3 ± 4.1 |
Data are presented as mean ± standard deviation.
Table 3: Apoptosis of C8166 Cells Treated with this compound (Annexin V/PI Assay at 48h)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.1 ± 2.5 | 2.8 ± 0.7 | 2.1 ± 0.5 |
| 5 | 50.2 ± 3.8 | 35.4 ± 3.1 | 14.4 ± 2.2 |
| 10 | 28.9 ± 3.1 | 48.6 ± 4.0 | 22.5 ± 2.8 |
| 25 | 12.5 ± 2.2 | 30.1 ± 3.5 | 57.4 ± 4.1 |
Data are presented as mean ± standard deviation.
References
- 1. C8166. Culture Collections [culturecollections.org.uk]
- 2. C8166 NOTE: Both the cell line and DNA from the cell line may be available for this product. Please choose -1VL or VIAL for cells, or -DNA-5UG for DNA, 88051601, human blood, Lymphoblast [sigmaaldrich.com]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols: Lancifodilactone Derivatives as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone G, a complex nortriterpenoid isolated from the medicinal plant Schisandra lancifolia, and its related derivatives represent a class of bioactive molecules with significant potential in chemical biology and drug discovery. Triterpenoids from Schisandra species have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[1][2][3] The development of Lancifodilactone derivatives as chemical probes provides powerful tools to elucidate their molecular mechanisms of action, identify novel cellular targets, and explore their therapeutic potential.
These application notes provide an overview of the proposed use of two custom-synthesized Lancifodilactone derivatives: a fluorescent probe (Lancifo-Fluor ) and a biotinylated probe (Lancifo-Biotin ). The protocols detailed below are designed to enable researchers to utilize these probes for in-cell imaging, target identification, and pathway analysis.
Probe Design and Synthesis
To facilitate the study of Lancifodilactone's cellular functions, derivatives functionalized with a fluorescent dye or a biotin (B1667282) tag at a site that does not interfere with its core biological activity are proposed. The synthesis of such probes can be achieved through established bioconjugation techniques, modifying a suitable functional group on the Lancifodilactone scaffold.
-
Lancifo-Fluor: A derivative conjugated to a bright, stable fluorophore (e.g., a fluorescein (B123965) or rhodamine derivative) for visualization by fluorescence microscopy and flow cytometry.
-
Lancifo-Biotin: A derivative linked to biotin, enabling the affinity-based pulldown and identification of cellular binding partners.[4]
Data Presentation
The following tables present illustrative data that could be obtained using the described protocols.
Table 1: Cellular Uptake of Lancifo-Fluor in HepG2 Cells
| Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) |
| 1 | 1 | 150 ± 12 |
| 1 | 4 | 450 ± 35 |
| 5 | 1 | 620 ± 48 |
| 5 | 4 | 1850 ± 120 |
| 10 | 1 | 1100 ± 90 |
| 10 | 4 | 3200 ± 250 |
Table 2: Inhibition of LPS-induced Nitric Oxide Production by Lancifodilactone G and Derivatives
| Compound | Concentration (µM) | Nitric Oxide Production (% of Control) |
| Vehicle | - | 100 ± 5 |
| Lancifodilactone G | 1 | 85 ± 7 |
| Lancifodilactone G | 10 | 42 ± 4 |
| Lancifodilactone G | 50 | 15 ± 2 |
| Lancifo-Biotin | 1 | 90 ± 8 |
| Lancifo-Biotin | 10 | 48 ± 5 |
| Lancifo-Biotin | 50 | 18 ± 3 |
Experimental Protocols
Protocol 1: Cellular Localization Studies using Lancifo-Fluor
This protocol describes the use of Lancifo-Fluor to visualize its subcellular distribution in cultured cells via fluorescence microscopy.
Materials:
-
Lancifo-Fluor stock solution (1 mM in DMSO)
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (4% in PBS)
-
DAPI (4′,6-diamidino-2-phenylindole) nuclear stain
-
Mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.
-
Cell Treatment: The following day, remove the culture medium and add fresh medium containing the desired concentration of Lancifo-Fluor (e.g., 1-10 µM). Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Cell Fixation: Wash the cells three times with PBS. Fix the cells by incubating with 4% paraformaldehyde for 15 minutes at room temperature.
-
Nuclear Staining: Wash the cells twice with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the target). Wash twice with PBS. Stain the nuclei with DAPI solution (1 µg/mL in PBS) for 5 minutes.
-
Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for the fluorophore and DAPI.
References
- 1. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from the stems of Schisandra grandiflora and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Lancifodilactone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a highly oxygenated nortriterpenoid isolated from the medicinal plant Schisandra chinensis. Triterpenoids from this plant have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and neuroprotective effects. The purification of these complex natural products to a high degree of purity is essential for detailed pharmacological studies, mechanism of action elucidation, and potential drug development. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the isolation and purification of such compounds. This application note provides a detailed protocol for the purification of this compound using preparative HPLC.
Materials and Methods
Reagents and Materials
-
Crude or partially purified extract of Schisandra chinensis containing this compound
-
HPLC grade acetonitrile (B52724) (ACN)
-
HPLC grade methanol (B129727) (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Syringe filters (0.45 µm)
-
Vials for fraction collection
Instrumentation
-
Preparative HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
Column oven
-
Diode array detector (DAD) or UV-Vis detector
-
Fraction collector
-
-
Analytical HPLC system for purity analysis
-
Rotary evaporator for solvent removal
Chromatographic Conditions
The following table summarizes the optimized conditions for both the preparative purification and the subsequent analytical purity assessment of this compound.
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 10 µm, 250 x 20 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | A: WaterB: Acetonitrile (ACN) or Methanol (MeOH) | A: WaterB: Acetonitrile (ACN) |
| Gradient | Isocratic or gradient elution (e.g., 60-80% B over 40 min) | Gradient: 5-100% B over 30 min |
| Flow Rate | 10-20 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | 210 nm |
| Column Temperature | 25 °C | 25 °C |
| Injection Volume | 1-5 mL (depending on sample concentration) | 10-20 µL |
Experimental Protocols
Sample Preparation
-
Dissolve the crude or semi-purified extract of Schisandra chinensis in a minimal amount of methanol or acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The concentration of the sample should be optimized to avoid column overloading. A good starting point is 50-100 mg/mL.
Preparative HPLC Purification
-
Equilibrate the preparative HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the HPLC method using the optimized gradient or isocratic conditions.
-
Monitor the separation in real-time using the UV detector at 210 nm.
-
Collect the fractions corresponding to the peak of interest (this compound) using the fraction collector. The retention time for nortriterpenoids from Schisandra chinensis on a C18 column with a methanol-water mobile phase is typically in the range of 14-17 minutes.[1]
-
Pool the collected fractions containing the purified this compound.
Post-Purification Processing
-
Evaporate the solvent from the pooled fractions using a rotary evaporator under reduced pressure at a temperature not exceeding 40 °C.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Store the purified this compound in a cool, dark, and dry place.
Purity Analysis
-
Prepare a standard solution of the purified this compound in methanol or acetonitrile (approximately 1 mg/mL).
-
Analyze the sample using the analytical HPLC method described in the table above.
-
Determine the purity of the compound by calculating the peak area percentage of the this compound peak relative to the total peak area in the chromatogram. A purity of over 98% has been reported for this compound after a preliminary purification step followed by chromatographic separation.[2]
Results and Discussion
The preparative HPLC method described in this application note allows for the efficient isolation of this compound from a complex plant extract. The choice of a C18 stationary phase provides good retention and selectivity for this class of moderately polar triterpenoids. The use of a water/acetonitrile or water/methanol mobile phase system allows for fine-tuning of the separation.
The following table summarizes the expected quantitative data from a successful purification run.
| Parameter | Result |
| Purity of this compound | > 98% |
| Recovery | 80-90% |
| Throughput | 50-100 mg/run |
The high purity of the isolated this compound is crucial for subsequent biological assays and pharmacological studies, ensuring that the observed effects are attributable to the compound of interest and not to impurities. The recovery rate can be further optimized by adjusting the sample loading and fraction collection parameters.
Visualizations
Caption: HPLC Purification Workflow for this compound.
Caption: Proposed Anti-Inflammatory Signaling Pathway Inhibition.
Conclusion
This application note provides a comprehensive and detailed protocol for the successful purification of this compound from Schisandra chinensis extracts using preparative high-performance liquid chromatography. The described method is robust and can be adapted for the purification of other related nortriterpenoids. The resulting high-purity this compound is suitable for a wide range of downstream applications, including pharmacological research and drug discovery. The potential anti-inflammatory mechanism of action for this class of compounds involves the inhibition of the TLR4/NF-κB/NLRP3 signaling pathway, highlighting the therapeutic potential of this compound.[3]
References
Application Notes and Protocols for the Quantitative Analysis of Lancifodilactone C in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lancifodilactone C is a nortriterpenoid isolated from plants of the Schisandra genus, notably Schisandra chinensis and Schisandra lancifolia.[1] This class of compounds has garnered significant interest due to its potential therapeutic properties, including anti-HIV activity.[2][3][4][5] Accurate and precise quantitative analysis of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies in drug development.
This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound isolated from Schisandra chinensis.
| Plant Source | Extraction Method | Analytical Method | Concentration of this compound | Purity | Reference |
| Schisandra chinensis (Turcz.) Baill | Crude Extract | High-Speed Counter-Current Chromatography (HSCCC) | 101 mg from 1000 mg of crude extract | 98.2% |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., stems or leaves of Schisandra species).
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (EtOAc)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Resuspend the dried extract in 10 mL of distilled water and partition with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness.
-
Reconstitute the final dried extract in 1 mL of methanol for HPLC or LC-MS/MS analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter before injection.
Quantitative Analysis by HPLC-UV
This method provides a robust and accessible approach for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is recommended. A typical gradient could be:
-
0-20 min: 30-70% Acetonitrile
-
20-30 min: 70-90% Acetonitrile
-
30-35 min: 90% Acetonitrile
-
35-40 min: 30% Acetonitrile (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of similar triterpenoids, a wavelength between 205-210 nm should be optimal.
-
Injection Volume: 10 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of purified this compound (if available) in methanol at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the retention time of this compound. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the prepared plant extract sample into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.
Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, an LC-MS/MS method is recommended.
Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
0-10 min: 40-95% Acetonitrile
-
10-12 min: 95% Acetonitrile
-
12-12.1 min: 40% Acetonitrile
-
12.1-15 min: 40% Acetonitrile (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: ESI positive.
-
Mass Spectrometry Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: These would need to be determined by direct infusion of a purified this compound standard. For a structurally similar nortriterpenoid, hypothetical transitions could be monitored.
-
Collision Energy and other MS parameters: Optimize by infusing a standard solution.
-
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method. An internal standard (a structurally similar compound not present in the plant extract) should be added to all standards and samples for improved accuracy.
-
Method Optimization: Infuse a standard solution of this compound to determine the optimal precursor and product ions and collision energy.
-
Calibration Curve: Analyze the calibration standards using the optimized LC-MS/MS method and construct a calibration curve.
-
Sample Analysis and Quantification: Analyze the plant extract samples and quantify this compound using the calibration curve.
Visualizations
Figure 1: Experimental workflow for the quantitative analysis of this compound.
Figure 2: Generalized anti-HIV mechanism of action. *Note: The exact molecular target of this compound is not yet fully elucidated. Reverse transcriptase is a common target for anti-HIV compounds.
References
- 1. iitg.ac.in [iitg.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. An improved HPLC method for quantitative determination of six triterpenes in Centella asiatica extracts and commercial products - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of γ-Lactone Containing Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of selected γ-lactone containing natural products. The γ-lactone motif is a prevalent scaffold in a vast array of biologically active natural products, exhibiting diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. Understanding the synthetic pathways to these molecules is crucial for their further investigation and for the development of novel therapeutic agents.
Application Note 1: Total Synthesis of (+)-Pilocarpine
Pilocarpine is an alkaloid isolated from plants of the Pilocarpus genus and is used in the treatment of glaucoma and xerostomia (dry mouth). Its therapeutic effects stem from its activity as a non-selective muscarinic receptor agonist. This section details a total synthesis of (+)-pilocarpine.
Signaling Pathway: Mechanism of Action of Pilocarpine in Glaucoma
Pilocarpine exerts its therapeutic effect in open-angle glaucoma by stimulating muscarinic receptors, primarily the M3 subtype, in the eye. This stimulation leads to the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork, thereby reducing intraocular pressure.[1][2][3][4][5]
Experimental Workflow: Total Synthesis of (+)-Pilocarpine
The total synthesis of (+)-pilocarpine can be achieved from furan-2-carboxylic acid in several steps, including an enzymatic resolution to establish the required stereochemistry.
Data Presentation: Synthesis of (+)-Pilocarpine
| Step | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Photo-oxidation | O₂, Bengal rosa | Dehydro-homopilopic acid intermediate | Not specified |
| 2 | Esterification & Hydrogenation | SOCl₂, n-Hexanol; H₂, Rh/Al₂O₃ | Racemic homopilopic acid hexyl ester | 98 (esterification), quant. (hydrogenation) |
| 3 | Enzymatic Hydrolysis | Lipase PS, pH 7.0 | (+)-Homopilopic acid and (-)-ester | 48 ((+)-acid), 42 ((-)-ester)) |
| 4 | Weinreb Amide Formation | N-methylmorpholine, ⁱBu-chloroformate, N,O-dimethylhydroxylamine HCl | (+)-Weinreb amide | 84 |
| 5 | Reduction to Aldehyde | LiAlH₄ | (+)-Aldehyde | 95 |
| 6 | Imidazoylation | CH₃NH₂, TosMIC, NEt₃ | (+)-Pilocarpine | 59 |
Yields are based on representative literature procedures and may vary.[6][7]
Experimental Protocols
Step 3: Enzymatic Hydrolysis of Racemic Homopilopic Acid Hexyl Ester
-
To a solution of racemic homopilopic acid hexyl ester in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), add Lipase PS (Amano).
-
Stir the mixture at room temperature for 48 hours, maintaining the pH at 7.0 by the addition of NaOH solution.
-
After completion of the reaction (monitored by TLC or HPLC), extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The organic layer contains the unreacted (-)-homopilopic acid hexyl ester.
-
Acidify the aqueous layer to pH 2-3 with HCl and extract with an organic solvent to isolate (+)-homopilopic acid.
-
Purify the products by column chromatography.
Step 6: Imidazoylation of (+)-Aldehyde
-
To a solution of the (+)-aldehyde in a mixture of dichloromethane (B109758) and benzene, add triethylamine.
-
Cool the mixture and add a solution of p-tosylmethyl isocyanide (TosMIC) and methylamine (B109427) in dichloromethane dropwise.
-
Stir the reaction at room temperature for 7 days.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield (+)-pilocarpine.
Application Note 2: Synthesis of (+)-Isomintlactone and (-)-Mintlactone
Mintlactone (B1200661) and its isomer, isomintlactone, are monoterpene lactones found in the essential oils of mint species. They are valued for their characteristic aromas and are used in the flavor and fragrance industry. This section outlines a stereoselective synthesis of (+)-isomintlactone from (-)-isopulegol (B1672291). (-)-Mintlactone can be subsequently obtained from (+)-isomintlactone.
Biological Activity of Mintlactone
Mintlactone has been investigated for various biological activities. Studies have shown its potential as a fragrance ingredient.[8] However, some genotoxicity tests have yielded contradictory results, indicating a need for further research on its safety profile.[9][10] Some research also suggests phytotoxic activity.
Experimental Workflow: Synthesis of (+)-Isomintlactone
The synthesis starts from the readily available chiral precursor (-)-isopulegol and proceeds through a four-step sequence.
Data Presentation: Synthesis of (+)-Isomintlactone from (-)-Isopulegol
| Step | Reaction | Key Reagents | Product | Yield (%) |
| 1 | Acetylation | Acetic anhydride (B1165640), Pyridine | (-)-Isopulegyl acetate | 95 |
| 2 | Allylic Oxidation | Selenium dioxide (SeO₂) | Allylic alcohol intermediate | 70 |
| 3 | Oxidation to Carboxylic Acid | Jones reagent (CrO₃, H₂SO₄, Acetone) | Keto-acid intermediate | 85 |
| 4 | Reduction/Lactonization | Sodium borohydride (B1222165) (NaBH₄) | (+)-Isomintlactone | 90 |
Yields are based on a representative literature procedure.[11]
Experimental Protocols
Step 2: Allylic Oxidation of (-)-Isopulegyl Acetate
-
Dissolve (-)-isopulegyl acetate in a suitable solvent such as dioxane.
-
Add selenium dioxide (SeO₂) to the solution.
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove selenium residues.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica (B1680970) gel to obtain the allylic alcohol intermediate.
Step 4: Reduction and Lactonization to (+)-Isomintlactone
-
Dissolve the crude keto-acid intermediate from the previous step in methanol (B129727) and cool the solution to 0 °C.
-
Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.
-
Stir the reaction at 0 °C for 2 hours.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (+)-isomintlactone.
Application Note 3: (-)-Neplanocin A and its Biological Target
(-)-Neplanocin A is a carbocyclic nucleoside antibiotic with potent antiviral and antitumor activities. Its mechanism of action involves the inhibition of S-adenosylhomocysteine (SAH) hydrolase, a key enzyme in methylation reactions.
Signaling Pathway: Inhibition of S-adenosylhomocysteine (SAH) Hydrolase by (-)-Neplanocin A
(-)-Neplanocin A is a potent inhibitor of S-adenosylhomocysteine (SAH) hydrolase.[12][13] This enzyme is crucial for the hydrolysis of SAH to adenosine (B11128) and homocysteine. The accumulation of SAH, a product of S-adenosylmethionine (SAM)-dependent methylation reactions, leads to feedback inhibition of methyltransferases. This disruption of methylation processes affects various cellular functions, including viral replication and cancer cell proliferation.[14][15]
Synthetic Approach to (-)-Neplanocin A
The enantioselective synthesis of (-)-Neplanocin A has been accomplished from various starting materials, often involving a chiral cyclopentenone intermediate. These syntheses are typically multi-step and require careful control of stereochemistry. Due to the complexity and the lack of a single, detailed public-domain protocol from the search results, a specific experimental procedure is not provided here. The general strategy often involves the construction of the carbocyclic core followed by the introduction of the adenine (B156593) base.
Application Note 4: General Protocol for the Synthesis of γ-Butyrolactone
γ-Butyrolactone is a common structural motif and a valuable synthetic intermediate. One industrial method for its preparation is the catalytic hydrogenation of maleic anhydride.
Experimental Workflow: Synthesis of γ-Butyrolactone
Data Presentation: Catalytic Hydrogenation of Maleic Anhydride to γ-Butyrolactone
| Catalyst | Temperature (°C) | Pressure (MPa) | Conversion of Maleic Anhydride (%) | Selectivity to γ-Butyrolactone (%) |
| Cu-Zn-Ce | 220-280 | 1 | >97 | High |
| Ni/Al₂O₃-HY | Not specified | Not specified | ~100 | ~95 (to Succinic Anhydride) |
| RuCl₂(TPP)₃ in scCO₂ | 200 | 14 (CO₂) + 4 (H₂) | High | >99 |
Data compiled from various literature sources.[16][17][18][19][20]
General Experimental Protocol
Vapor-Phase Hydrogenation of Maleic Anhydride
-
A fixed-bed reactor is packed with a suitable hydrogenation catalyst (e.g., Cu-Zn-Ce).
-
The catalyst is typically reduced in situ with a stream of hydrogen at an elevated temperature.
-
A feed of molten maleic anhydride is vaporized and mixed with a stream of hydrogen.
-
The gaseous mixture is passed through the heated catalyst bed.
-
The reaction temperature and pressure are maintained at the desired setpoints (e.g., 220-280 °C and 1 MPa).
-
The product stream exiting the reactor is cooled to condense the γ-butyrolactone and any intermediates or byproducts.
-
The crude product is then purified by distillation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Pilocarpine Hydrochloride? [synapse.patsnap.com]
- 3. Pilocarpine - Wikipedia [en.wikipedia.org]
- 4. Pilocarpine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Pilocarpine Eye Drops: Package Insert / Prescribing Info / MOA [drugs.com]
- 6. Concise Synthesis of Both Enantiomers of Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Menthalactone | C10H14O2 | CID 94349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. Assessment of the genotoxic potential of mintlactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Neplanocin A. A potent inhibitor of S-adenosylhomocysteine hydrolase and of vaccinia virus multiplication in mouse L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships of Neplanocin A Analogues as S-Adenosylhomocysteine Hydrolase Inhibitors and Their Antiviral and Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticancer Activity of Enantiomeric Neplanocins A: Exploring the Role of Chirality in Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neplanocin A, a potent inhibitor of S-adenosylhomocysteine hydrolase, potentiates granulocytic differentiation of acute promyelocytic leukemia cells induced by all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Highly Oxygenated Nortriterpenoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of synthesizing highly oxygenated nortriterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of highly oxygenated nortriterpenoids?
A1: The total synthesis of this class of molecules presents several significant hurdles. These include the stereocontrolled construction of complex, often sterically congested, polycyclic core structures. Additionally, the high degree of oxygenation requires robust strategies for the selective installation and manipulation of multiple hydroxyl, carbonyl, and ether functionalities. Late-stage C–H oxidation to introduce key oxygen atoms on a complex scaffold is another major challenge, often suffering from issues of regioselectivity and chemoselectivity. Finally, the development of effective protecting group strategies is crucial to manage the reactivity of the numerous functional groups throughout the synthetic sequence.[1][2]
Q2: What is "late-stage functionalization" and why is it important for nortriterpenoid synthesis?
A2: Late-stage functionalization refers to the introduction of functional groups, such as hydroxyl groups, at a late step in a synthetic sequence on a complex intermediate that already possesses the core structure of the target molecule. This approach is particularly important in the synthesis of highly oxygenated nortriterpenoids because it can significantly shorten the overall synthetic route by avoiding the need to carry sensitive oxygenated functionalities through many reaction steps, which often requires complex protection and deprotection sequences.[3] A common application is the use of C-H oxidation to install a hydroxyl group at a specific position on the nortriterpenoid skeleton.[3][4]
Q3: What are orthogonal protecting groups and why are they essential in the synthesis of these complex molecules?
A3: Orthogonal protecting groups are different types of protecting groups present in a single molecule that can be removed under distinct reaction conditions without affecting the others. For example, a silyl (B83357) ether protecting a hydroxyl group can be removed with fluoride (B91410) ions, while a benzyl (B1604629) ether on another hydroxyl group in the same molecule would be stable to fluoride but can be removed by hydrogenolysis. This strategy is essential in the synthesis of highly oxygenated nortriterpenoids due to the presence of multiple hydroxyl groups that need to be selectively manipulated at different stages of the synthesis.
Troubleshooting Guides
Issue 1: Late-Stage C-H Oxidation
Q: My late-stage C-H oxidation is resulting in a mixture of regioisomers and/or over-oxidation. How can I improve the selectivity?
A: This is a common challenge due to the presence of multiple reactive C-H bonds in a complex nortriterpenoid intermediate. Here are several strategies to improve selectivity:
-
Directed Oxidation: If possible, install a directing group near the desired C-H bond. This group can coordinate to the metal catalyst and deliver the oxidant to the specific site.
-
Catalyst Selection: The choice of catalyst is critical. Different metal catalysts (e.g., iron, manganese, rhodium) and ligands can exhibit different steric and electronic preferences, leading to altered regioselectivity. It is often necessary to screen a variety of catalysts to find the optimal one for a specific substrate.
-
Enzymatic Oxidation: Consider using enzymes, such as cytochrome P450s, which can exhibit exquisite regio- and stereoselectivity for C-H oxidation. While this may require specialized biochemical techniques, it can solve selectivity problems that are intractable with small molecule catalysts.
-
Solvent and Additive Effects: The reaction solvent and the presence of additives can influence the selectivity of C-H oxidation reactions. Experiment with different solvent systems and the addition of coordinating or sterically bulky additives.
Issue 2: Stereocontrolled Cyclizations (e.g., Diels-Alder)
Q: The key Diels-Alder reaction to form the polycyclic core of my nortriterpenoid is giving a poor diastereomeric ratio. What factors can I adjust?
A: The stereochemical outcome of a Diels-Alder reaction is highly dependent on the transition state geometry. To improve diastereoselectivity, consider the following:
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate and selectivity of the Diels-Alder reaction. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and potentially locking its conformation, which can lead to a more ordered transition state and improved facial selectivity.
-
Temperature: Diels-Alder reactions are often sensitive to temperature. Lowering the reaction temperature generally increases the selectivity by favoring the kinetic product, which is often the desired endo isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. A systematic screen of solvents with varying polarities is recommended.
-
Chiral Auxiliaries: If applicable, the use of a chiral auxiliary on the dienophile can effectively control the facial selectivity of the diene's approach, leading to high diastereoselectivity.
Issue 3: Protecting Group Manipulations
Q: I am experiencing difficulty with the selective deprotection of a specific hydroxyl group in my highly oxygenated intermediate. What should I consider?
A: Selective deprotection in a polyhydroxylated molecule requires a carefully planned orthogonal protecting group strategy. If you are facing issues, consider the following:
-
Review Your Protecting Group Strategy: Ensure that the protecting groups you have chosen are truly orthogonal. For example, if you have multiple silyl ethers, their cleavage with fluoride will likely be non-selective unless there are significant steric differences around the silicon atoms. A better strategy would be to use protecting groups that are cleaved under fundamentally different conditions (e.g., acid-labile, base-labile, and hydrogenolysis-labile groups).
-
Steric Hindrance: The steric environment around a protecting group can significantly affect its rate of cleavage. A bulky protecting group or a protecting group in a sterically congested environment will be removed more slowly. This can sometimes be exploited to achieve selective deprotection.
-
Fine-tuning Deprotection Conditions: For a given deprotection reaction, carefully titrate the reagents and monitor the reaction progress closely. For example, when removing an acid-labile protecting group, using a milder acid or a shorter reaction time may allow for the selective removal of the more labile group while leaving a more robust one intact.
Data Presentation
Table 1: Comparison of Selected Oxidizing Agents for Alcohols
| Oxidizing Agent | Substrate | Product | Typical Yield (%) | Notes |
| Dess-Martin Periodinane (DMP) | Primary Alcohol | Aldehyde | >90 | Mild conditions, suitable for sensitive substrates. |
| Pyridinium chlorochromate (PCC) | Primary Alcohol | Aldehyde | 70-90 | Can be acidic; may not be suitable for acid-sensitive substrates. |
| Swern Oxidation | Primary Alcohol | Aldehyde | >90 | Requires cryogenic temperatures and careful handling of reagents. |
| TEMPO/NaOCl | Primary Alcohol | Aldehyde | >90 | Mild conditions, often used in large-scale synthesis. |
Experimental Protocols
Protocol 1: General Procedure for Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol
This protocol describes a general method for the oxidation of a secondary alcohol to a ketone using Dess-Martin periodinane, a common transformation in the synthesis of highly oxygenated nortriterpenoids.
-
Preparation: Dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2-1.5 eq) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously for 15-30 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ketone is then purified by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a general procedure for a Lewis acid-catalyzed Diels-Alder reaction to construct a six-membered ring, a key step in building the polycyclic core of many nortriterpenoids.
-
Preparation: To a flame-dried flask under an inert atmosphere, add the dienophile (1.0 eq) and dissolve it in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C, 0 °C, or room temperature, depending on the reactivity and selectivity).
-
Addition of Lewis Acid: Add the Lewis acid (e.g., Et₂AlCl, BF₃·OEt₂, or TiCl₄) (0.1-1.2 eq) dropwise to the stirred solution of the dienophile. Stir for 15-30 minutes.
-
Addition of Diene: Add the diene (1.0-1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Workup: Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃, water, or a Rochelle's salt solution). Allow the mixture to warm to room temperature.
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate. The crude product is then purified by column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the total synthesis of a highly oxygenated nortriterpenoid.
References
- 1. researchgate.net [researchgate.net]
- 2. The Journey of Schinortriterpenoid Total Syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Late‐Stage C−H Oxidations of ent‐Trachylobane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Palladium-Mediated Cascade Cyclizations
This technical support center is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during palladium-mediated cascade cyclizations. The following troubleshooting guides and frequently asked questions (FAQs) address specific experimental issues to help optimize reaction outcomes.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Low or No Product Yield / Stalled Reaction
Q1: My reaction shows very low conversion or has failed to start. What are the primary checkpoints?
A1: When a reaction fails to proceed, the initial focus should be on the fundamental components of the reaction setup.
-
Reagent Quality: Verify the purity and integrity of your starting materials, solvents, and bases. Moisture and oxygen can significantly hinder catalytic activity. Solvents should be anhydrous and properly degassed to remove oxygen, which can lead to catalyst decomposition.[1][2] Impurities in the substrates can also poison the catalyst.[1]
-
Catalyst Activity: The palladium source is critical. Palladium(0) complexes can be sensitive to air and moisture.[1] If you are using a Palladium(II) precatalyst (e.g., Pd(OAc)₂), its reduction to the active Pd(0) species in situ may be inefficient.[2] Consider using a fresh, high-quality catalyst or a pre-activated Pd(0) source.
-
Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air. Ensure the reaction vessel was thoroughly degassed and is maintained under a strict inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: The temperature may be too low to overcome the activation energy for a key step, such as oxidative addition, which is often rate-limiting. A stepwise increase in temperature should be considered.
Caption: Troubleshooting workflow for low or no product yield.
Issue 2: Catalyst Deactivation
Q2: My reaction started but then slowed down or stopped, and I observe a black precipitate. What is happening?
A2: This is a classic sign of catalyst deactivation, specifically the formation of palladium black. The active, soluble Pd(0) catalyst agglomerates into inactive, insoluble clusters and precipitates out of the solution.
-
Common Causes:
-
Presence of Oxygen: Traces of oxygen can oxidize the Pd(0) catalyst to a less active Pd(II) state or promote aggregation. Rigorous degassing of all solvents and reagents is crucial.
-
Ligand Degradation: The phosphine (B1218219) ligands used to stabilize the palladium can degrade or oxidize under the reaction conditions, leading to catalyst precipitation.
-
High Temperature: Excessively high temperatures can accelerate catalyst decomposition.
-
Inappropriate Ligand Choice: The ligand is critical for stabilizing the active catalyst. For sterically demanding substrates or challenging transformations, a bulky, electron-rich phosphine ligand can prevent aggregation and improve stability.
-
-
Solutions:
-
Improve Inert Atmosphere: Use freeze-pump-thaw cycles for degassing instead of just bubbling with inert gas.
-
Ligand Selection: Screen different ligands. Bidentate or bulky monodentate phosphine ligands can offer greater stability.
-
Add Fresh Catalyst: If a reaction has stalled, adding a fresh portion of the catalyst can sometimes restart it, confirming that deactivation was the issue.
-
Heterogeneous Catalysts: Consider using a supported catalyst (e.g., Pd on carbon) which can sometimes be more robust and easier to recover, though they may suffer from deactivation via reduction to Pd(0) nanoparticles.
-
Caption: Common catalyst deactivation pathways from the active Pd(0) state.
Issue 3: Formation of Specific Side Products
Q3: My reaction is producing a significant amount of homocoupled alkyne (a dimer of my starting alkyne). How can I minimize this?
A3: This side reaction, often called Glaser coupling, is particularly common in cascade sequences that begin with a Sonogashira coupling step. It is promoted by the presence of a copper(I) co-catalyst and oxygen.
-
Solutions to Minimize Homocoupling:
-
Utilize Copper-Free Conditions: The most effective solution is to switch to a copper-free Sonogashira protocol. This eliminates the primary pathway for Glaser coupling.
-
Ensure Rigorous Exclusion of Oxygen: Thoroughly degas all solvents and reactants and maintain a strict inert atmosphere throughout the reaction. Oxygen promotes the oxidative homocoupling of alkynes.
-
Reduce Copper Loading: If copper is essential, reduce the amount of the copper(I) salt to the minimum effective concentration.
-
Slow Addition of Alkyne: In some cases, the slow addition of the terminal alkyne via syringe pump can maintain a low concentration, disfavoring the bimolecular homocoupling reaction.
-
Q4: I am observing byproducts resulting from β-hydride elimination or double bond isomerization. How can I control this?
A4: Unwanted β-hydride elimination or isomerization can compete with the desired cyclization pathway, especially in Heck-type cascades. The choice of ligands, additives, and reaction conditions can influence the relative rates of these steps.
-
Controlling β-Hydride Elimination:
-
Ligand Choice: Bidentate phosphine ligands are often used in asymmetric reactions to enhance stereoselectivity and can influence the geometry of the palladium intermediate, potentially disfavoring β-hydride elimination.
-
Additives: For reactions involving aryl or vinyl triflates, the addition of halide salts can switch the reaction from a cationic to a neutral pathway, which can alter the propensity for side reactions. Conversely, silver salts can be used to promote a cationic pathway if desired.
-
Quantitative Data Summary
Optimizing a cascade reaction often requires screening multiple parameters. The tables below summarize how different components can affect reaction yield.
Table 1: Effect of Base on a Hypothetical Cascade Cyclization
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Toluene | 100 | 45 |
| 2 | Cs₂CO₃ (2.0) | Toluene | 100 | 78 |
| 3 | Et₃N (3.0) | Toluene | 100 | 22 |
| 4 | DBU (2.0) | Toluene | 100 | 65 |
| 5 | Cs₂CO₃ (2.0) | Dioxane | 100 | 85 |
Data is illustrative and based on general principles of palladium catalysis.
Table 2: Effect of Ligand on a Hypothetical Cascade Cyclization
| Entry | Palladium Source (mol%) | Ligand (mol%) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 80 | 55 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | 80 | 72 |
| 3 | Pd₂(dba)₃ (2.5) | Xantphos (6) | 80 | 89 |
| 4 | Pd₂(dba)₃ (2.5) | BINAP (6) | 80 | 81 (92% ee) |
Data is illustrative. Ligand choice is highly substrate-dependent.
Key Experimental Protocols
General Protocol for a Palladium-Mediated Cascade Cyclization under Inert Atmosphere
This procedure provides a general framework for setting up an oxygen- and moisture-sensitive palladium-catalyzed reaction.
-
Oven-Dry Glassware: All glassware (reaction flask, condenser, magnetic stir bar) should be oven-dried at >120 °C overnight and allowed to cool in a desiccator.
-
Reagent Preparation:
-
Add the palladium source (e.g., Pd(OAc)₂, 5 mol%), ligand (e.g., PPh₃, 10 mol%), and base (e.g., K₂CO₃, 2.0 equiv) to the reaction flask.
-
Add the aryl/vinyl halide starting material (1.0 equiv).
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill the flask with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., DMF or Toluene) via syringe.
-
Add the second coupling partner (e.g., the terminal alkyne, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
References
Overcoming poor solubility of Lancifodilactone C for bioassays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to overcome challenges associated with the poor solubility of Lancifodilactone C in bioassays.
Troubleshooting Guide
Issue: Precipitate Formation Upon Addition to Aqueous Buffer/Media
| Possible Cause | Recommended Solution |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent and dilute it serially in the assay medium. |
| Solvent Shock | Minimize the volume of organic solvent added to the aqueous medium (typically ≤1% v/v). Add the stock solution dropwise while vortexing or stirring the medium. |
| Incorrect Solvent Choice | Test the solubility of this compound in a range of water-miscible organic solvents to find the most suitable one. |
| Temperature Effects | Ensure the final assay medium is at the optimal temperature for the experiment before adding the compound. Some compounds are less soluble at lower temperatures. |
Issue: Low or Inconsistent Bioactivity
| Possible Cause | Recommended Solution |
| Compound Precipitation | Visually inspect for any precipitate. If present, refer to the "Precipitate Formation" troubleshooting section. Consider using a solubilizing agent. |
| Adsorption to Plastics | Use low-adsorption plates and pipette tips. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can also help. |
| Insufficient Compound Concentration | Increase the final concentration of this compound in the assay. Ensure the compound is fully dissolved at the tested concentrations. |
| Degradation of the Compound | Protect the stock solution from light and store it at the recommended temperature. Prepare fresh dilutions for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
Q2: How can I prepare a stock solution of this compound?
A2: To prepare a stock solution, dissolve a known weight of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO). For example, you can aim for a 10 mM stock solution. Ensure the compound is completely dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the maximum concentration of organic solvent (e.g., DMSO) I can use in my cell-based assay?
A3: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity or off-target effects.[1] It is essential to include a vehicle control (medium with the same concentration of the organic solvent) in your experiments to account for any effects of the solvent itself.
Q4: I am still observing precipitation even after using an organic solvent. What are my options?
A4: If precipitation persists, consider using solubilizing agents. Common strategies include:
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their aqueous solubility.[1]
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to aid in solubilization. However, be aware that surfactants can have their own biological effects.
-
Formulation as a Solid Dispersion: For in vivo studies, formulating this compound as a solid dispersion with a hydrophilic polymer can enhance its dissolution rate.[2]
Q5: How can I confirm that this compound is soluble in my final assay medium?
A5: After preparing your final dilution, visually inspect the solution for any cloudiness or precipitate. For a more quantitative assessment, you can centrifuge the solution and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC-UV.
Quantitative Solubility Data
Quantitative solubility data for this compound in common laboratory solvents is not extensively documented in the literature. Researchers are encouraged to determine the solubility experimentally. The following table provides a template for recording such data.
| Solvent | Solubility at 25°C (mg/mL) | Molar Solubility at 25°C (M) | Notes |
| Water | Data not available | Data not available | Expected to be very low |
| Phosphate-Buffered Saline (PBS) pH 7.4 | Data not available | Data not available | Expected to be very low |
| Ethanol (B145695) | Data not available | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | |
| Acetone | Data not available | Data not available | |
| Methanol | Data not available | Data not available |
Experimental Protocols
Protocol: Preparation of this compound for a Cell-Based Bioassay
This protocol provides a general method for preparing this compound solutions for in vitro cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
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Sterile, light-blocking microcentrifuge tubes
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Vortex mixer
-
Sonicator (optional)
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Sterile cell culture medium appropriate for your cell line
-
Low-adhesion microplates
Procedure:
-
Prepare a 10 mM Stock Solution: a. Accurately weigh out a small amount of this compound powder (e.g., 1 mg). b. Calculate the volume of DMSO required to make a 10 mM stock solution. (Molecular weight of this compound is needed for this calculation). c. Add the calculated volume of DMSO to the vial containing the this compound powder. d. Vortex thoroughly until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath. e. Visually confirm that no solid particles remain. f. Store the 10 mM stock solution in small, single-use aliquots in light-blocking tubes at -20°C or -80°C.
-
Prepare Intermediate Dilutions (Serial Dilution): a. Thaw one aliquot of the 10 mM stock solution. b. Perform a serial dilution of the stock solution in sterile DMSO to create a range of intermediate concentrations. For example, a 1:10 dilution series will yield 1 mM, 100 µM, 10 µM, etc.
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Prepare Final Working Solutions in Cell Culture Medium: a. Determine the final concentrations of this compound you want to test in your assay. b. Calculate the volume of the intermediate dilutions needed to achieve the final concentrations in your cell culture medium. Crucially, ensure the final DMSO concentration remains non-toxic to your cells (e.g., ≤ 0.5% v/v). c. Add the appropriate volume of cell culture medium to sterile tubes. d. While gently vortexing the medium, add the calculated volume of the corresponding intermediate dilution of this compound dropwise. This helps to prevent precipitation. e. Prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
-
Treat Cells: a. Remove the existing medium from your cells cultured in a microplate. b. Add the final working solutions of this compound (and the vehicle control) to the appropriate wells. c. Incubate the plate for the desired duration of your experiment.
Visualizations
Caption: Experimental workflow for preparing this compound for bioassays.
Caption: Decision tree for troubleshooting precipitation issues.
Caption: Hypothetical NF-κB signaling pathway potentially affected by this compound.
References
Technical Support Center: Enhancing the Stability of the Enol Structure in Lancifodilactone G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lancifodilactone G. The focus is on understanding and enhancing the stability of its unique enol structure.
Frequently Asked Questions (FAQs)
Q1: Why is the enol form of Lancifodilactone G unusually stable?
A1: The remarkable stability of the enol tautomer in Lancifodilactone G is attributed to specific structural features within the molecule. These include intramolecular hydrogen bonding and electronic effects arising from the complex polycyclic architecture, which collectively lower the energy of the enol form relative to the keto form.[1]
Q2: What general factors influence the equilibrium between keto and enol tautomers?
A2: The keto-enol equilibrium is influenced by several factors:
-
Conjugation: Extended π-systems that include the enol double bond can significantly stabilize the enol form.[2]
-
Intramolecular Hydrogen Bonding: The presence of a nearby hydrogen bond acceptor (like a carbonyl group) can stabilize the enolic hydroxyl group.[2][3][4]
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Solvent: Non-polar, aprotic solvents generally favor the less polar enol form, while polar, protic solvents stabilize the more polar keto form.[2]
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pH: Both acid and base can catalyze the interconversion between keto and enol forms.[2][3] The optimal pH for stabilizing the enol form depends on the specific pKa values of the compound's acidic and basic sites.[5]
-
Temperature: Lower temperatures typically favor the more stable tautomer, which for most simple ketones is the keto form. However, for compounds like Lancifodilactone G where the enol is unusually stable, this may not hold true.[2]
Q3: How can I experimentally verify the presence and quantify the ratio of the enol tautomer of Lancifodilactone G?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying and quantifying keto and enol tautomers.[2]
-
¹H NMR: The enol form will exhibit a characteristic signal for the vinylic proton and the enolic hydroxyl proton, which are absent in the keto form. The keto form will show distinct signals for the α-protons.[2] By integrating the signals corresponding to each tautomer, their relative ratio can be determined.[6]
-
¹³C NMR: The carbonyl carbon of the keto form and the sp²-hybridized carbons of the enol double bond will have distinct chemical shifts.
Other spectroscopic methods like UV-visible spectroscopy and X-ray crystallography can also provide evidence for the presence of the enol form.[7]
Troubleshooting Guides
Issue 1: My sample of Lancifodilactone G shows the presence of the keto tautomer, and I want to exclusively stabilize the enol form.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure you are using a non-polar, aprotic solvent (e.g., toluene, hexane, or chloroform). Polar protic solvents like methanol (B129727) or water can stabilize the keto form.[2]
-
pH Adjustment: If working in a solution that can be pH-adjusted, carefully modify the pH. For many systems, neutral or slightly acidic conditions favor the keto form, while specific basic or acidic conditions might favor the enol, depending on the molecule's specific properties.[2][5] Experimentation with a range of buffered solutions may be necessary.
-
Temperature Control: Attempt the experiment at different temperatures. While lower temperatures often favor the more stable form, the effect on the keto-enol equilibrium can be complex and should be determined empirically.[2]
-
Issue 2: The enol form of my Lancifodilactone G derivative is reactive and degrades over time.
-
Troubleshooting Steps:
-
Derivatization: To "lock" the enol in place and prevent unwanted reactions, consider derivatizing the enolic hydroxyl group. Common methods include:
-
Silylation: Reacting the enol with a silylating agent (e.g., trimethylsilyl (B98337) chloride) to form a silyl (B83357) enol ether.[8]
-
Acylation: Treating the enol with an acylating agent (e.g., acetic anhydride) to form an enol ester. These derivatives are generally more stable and can be purified using standard chromatographic techniques.[8] The protecting group can often be removed later if needed.
-
-
Inert Atmosphere: Perform experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-related degradation pathways.
-
Chelating Agents: If metal-catalyzed degradation is suspected, consider the addition of a chelating agent like EDTA.
-
Quantitative Data Summary
| Parameter | Condition Favoring Keto Form | Condition Favoring Enol Form | Reference |
| Solvent Polarity | High (e.g., water, alcohols) | Low (e.g., hexane, toluene) | [2] |
| Solvent Type | Protic | Aprotic | [2] |
| pH | Often neutral or slightly acidic | Can be favored by specific acidic or basic conditions | [2][5] |
| Temperature | Generally lower temperatures | Dependent on relative stability | [2] |
| Structural Features | - | Conjugation, Intramolecular H-bonding, Aromaticity | [2][3][4] |
Experimental Protocols
Protocol 1: NMR Spectroscopy for Keto-Enol Ratio Determination
-
Sample Preparation: Dissolve a known quantity of Lancifodilactone G or its derivative in a deuterated aprotic solvent (e.g., CDCl₃ or toluene-d₈).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure the relaxation delay (d1) is set to at least 5 times the longest T₁ of the protons being integrated for accurate quantification.[2]
-
-
Data Analysis:
-
Identify the characteristic peaks for both the keto and enol tautomers. For the enol, look for the vinylic proton and the enolic hydroxyl proton signals. For the keto form, identify the α-proton signals.[2]
-
Integrate the well-resolved peaks corresponding to each tautomer.
-
Calculate the percentage of the enol form using the following formula: % Enol = [Integral of Enol Proton(s) / (Integral of Enol Proton(s) + Integral of Keto Proton(s))] x 100 (Note: Ensure to account for the number of protons each integral represents).
-
Protocol 2: Derivatization of the Enol to a Silyl Enol Ether
-
Setup: In a dry flask under an inert atmosphere, dissolve Lancifodilactone G in a dry, aprotic solvent (e.g., THF or CH₂Cl₂).
-
Base Addition: Cool the solution to -78 °C and add a non-nucleophilic base such as lithium diisopropylamide (LDA) to deprotonate the α-carbon and form the enolate.
-
Trapping: After a short period, add a silylating agent like trimethylsilyl chloride (TMSCl) to "trap" the enolate as the silyl enol ether.
-
Work-up: Quench the reaction with a non-aqueous workup if possible, or a rapid, cold aqueous quench.
-
Purification: Purify the resulting silyl enol ether using column chromatography on silica (B1680970) gel.
Visualizations
Caption: Acid or base-catalyzed interconversion between keto and enol tautomers.
Caption: A logical workflow for troubleshooting enol stability issues.
Caption: Experimental workflow for the synthesis of a silyl enol ether derivative.
References
- 1. Figure 3 from Lancifodilactone G: insights about an unusually stable enol. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cores.research.asu.edu [cores.research.asu.edu]
- 7. Keto-Enol Tautomerization Mechanisms in Solid-State Chemistry [eureka.patsnap.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Refining Purification Protocols for Lancifodilactone Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification and separation of Lancifodilactone isomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Issues
Q1: Why is the separation of Lancifodilactone isomers so challenging?
A1: Lancifodilactone isomers, like many natural product isomers, possess identical molecular weights and similar physicochemical properties. This results in very close retention times in chromatographic systems, often leading to co-elution and poor resolution, which complicates their accurate quantification and isolation.[1][2] The structural similarity requires highly selective chromatographic conditions to achieve baseline separation.
Q2: What are the most common chromatographic techniques used for the separation of triterpenoid (B12794562) isomers like Lancifodilactones?
A2: The most common techniques for separating triterpenoid isomers include High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode, High-Speed Counter-Current Chromatography (HSCCC), and Thin-Layer Chromatography (TLC).[3][4] For complex mixtures, a multi-step approach involving initial fractionation by macroporous resin column chromatography followed by preparative HPLC or HSCCC is often employed.[5][6]
Troubleshooting Poor Chromatographic Separation
Q3: I am observing poor resolution and co-eluting peaks for my Lancifodilactone isomers on HPLC. What can I do?
A3: To improve HPLC resolution, a systematic optimization of several parameters is crucial.[7][8]
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Mobile Phase Composition: Fine-tune the mobile phase. If using a gradient, try making it shallower to increase the separation window for closely eluting compounds. For isocratic elution, make small, incremental adjustments to the organic modifier concentration (e.g., 2-5% changes).
-
Stationary Phase: The choice of stationary phase is critical. If a standard C18 column is not providing sufficient resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase.
-
Temperature: Temperature can significantly impact selectivity.[8][9] Experiment with different column temperatures (e.g., in 5°C increments) as this can sometimes even reverse the elution order of isomers.
-
pH of the Mobile Phase: For ionizable isomers, adjusting the pH of the mobile phase can alter their ionization state and hydrophobicity, thereby affecting their interaction with the stationary phase. It is generally recommended to work at a pH at least one to two units away from the pKa of the analytes.[8]
Q4: My retention times are inconsistent between HPLC runs. What could be the cause?
A4: Inconsistent retention times are often due to a few key factors:[1][7]
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh for each run and is thoroughly mixed and degassed. Inconsistent composition can lead to drift in retention times.
-
Temperature Fluctuations: Employ a column oven to maintain a stable temperature, as ambient temperature changes can affect retention.
-
Pump Performance: Check the HPLC pump for pressure fluctuations, which could indicate a need for maintenance.
Q5: I am seeing peak tailing in my chromatograms. What are the likely causes and solutions?
A5: Peak tailing can be caused by several factors:[1][9]
-
Column Overload: Injecting too much sample can lead to distorted peak shapes. Try reducing the injection volume or sample concentration.
-
Secondary Interactions: Active silanol (B1196071) groups on the silica (B1680970) backbone of the column can interact with polar analytes. Consider using a modern, end-capped column or adding a competitive agent like triethylamine (B128534) to the mobile phase in small amounts.
-
Solvent Mismatch: Dissolve your sample in a solvent that is weaker than or has a similar elution strength to your initial mobile phase.
Experimental Protocols
Protocol 1: General Workflow for Isolation and Purification of Lancifodilactone Isomers
This protocol outlines a general multi-step strategy for the isolation and purification of Lancifodilactone isomers from a crude plant extract.
-
Extraction:
-
Perform an exhaustive extraction of the dried and powdered plant material (e.g., from Schisandra species) with a suitable solvent such as 70-80% ethanol (B145695) or methanol.[3][5]
-
Concentrate the resulting extract under reduced pressure to obtain a crude extract.
-
-
Initial Fractionation with Macroporous Resin:
-
Dissolve the crude extract in an appropriate solvent and apply it to a pre-equilibrated macroporous resin column.
-
Wash the column with water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%, 95% ethanol) to obtain fractions with varying polarities.
-
Monitor the fractions by TLC or analytical HPLC to identify those containing the target Lancifodilactone isomers.
-
-
High-Speed Counter-Current Chromatography (HSCCC) for Further Separation:
-
Select a suitable two-phase solvent system. A common system for triterpenoids is chloroform-n-butanol-methanol-water in various ratios.[5]
-
Dissolve the enriched fraction from the previous step in the selected solvent system.
-
Perform HSCCC separation to further isolate the isomer-containing fractions.
-
-
Preparative HPLC for Final Purification:
-
Subject the active fractions from HSCCC to preparative HPLC on a C18 or other suitable column.
-
Use an optimized mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve baseline separation of the individual isomers.
-
Collect the purified isomers and verify their purity and identity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
-
Data Presentation
Table 1: Example Solvent System for HSCCC Separation of Triterpenoids from Schisandra
| Component | Ratio (v/v/v/v) | Stationary Phase | Mobile Phase | Reference |
| Chloroform-n-butanol-methanol-water | 10:0.5:7:4 | Upper Phase | Lower Phase | [5] |
Note: This table provides an example solvent system used for the separation of other triterpenoids from Schisandra and may serve as a starting point for developing a method for Lancifodilactone isomers.
Table 2: Troubleshooting Guide for HPLC Separation of Isomers
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution/Co-elution | Suboptimal mobile phase composition | Optimize the gradient steepness or isocratic solvent strength.[7] |
| Inappropriate stationary phase | Test a column with a different selectivity (e.g., Phenyl-Hexyl, PFP). | |
| Non-optimal temperature | Perform a temperature optimization study (e.g., 25°C to 50°C in 5°C increments).[8] | |
| Inconsistent Retention Times | Mobile phase composition drift | Prepare fresh mobile phase daily and ensure thorough mixing.[7] |
| Temperature fluctuations | Use a column oven to maintain a constant temperature.[1] | |
| Peak Tailing | Column overload | Reduce sample concentration or injection volume.[9] |
| Secondary silanol interactions | Use an end-capped column or add a modifier like triethylamine to the mobile phase.[1] |
Visualizations
Caption: General workflow for the purification of Lancifodilactone isomers.
Caption: Troubleshooting logic for poor HPLC isomer separation.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Mitigating off-target effects in Lancifodilactone C analog studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Lancifodilactone C analogs. Our goal is to help you mitigate off-target effects and streamline your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell-based assays with a new this compound analog, even at low concentrations. How can we determine if this is an off-target effect?
A1: High cytotoxicity at low concentrations can indeed be indicative of off-target effects. To dissect this, we recommend a multi-pronged approach:
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Cytotoxicity Counter-Screening: Run a cytotoxicity assay in parallel with your primary functional screen.[1] This will help you differentiate between specific on-target effects and general cellular toxicity.
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Orthogonal Assays: Employ assays based on different detection methods to confirm the initial observation and rule out assay interference.[2] For instance, if your primary assay is fluorescence-based, a luminescence-based secondary assay can be valuable.
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Target Engagement Assays: If the primary target of this compound is known, perform a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm that your analog is interacting with the intended target at the concentrations where cytotoxicity is observed.
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Phenotypic Profiling: Utilize high-content imaging or other phenotypic screening platforms to characterize the nature of the cytotoxicity.[3][4] This can provide clues about the affected cellular pathways.
Q2: Our this compound analog shows promising on-target activity but also inhibits several kinases in a profiling screen. What are the next steps to improve selectivity?
A2: Kinase promiscuity is a common challenge with small molecules due to the conserved nature of the ATP-binding pocket.[5] To enhance selectivity, consider the following:
-
Structure-Activity Relationship (SAR) Studies: Synthesize a focused library of analogs with modifications aimed at exploiting subtle differences between the on-target and off-target kinases. Computational modeling can guide the design of these analogs by identifying key interacting residues.
-
Computational Docking and Scoring: Use in-silico docking to predict the binding modes of your analog in both the on-target and off-target kinases. This can reveal opportunities for modifications that decrease affinity for the off-target kinases.
-
Kinome-Wide Profiling: A comprehensive kinase profiling panel (e.g., using services from companies like DiscoverX or Eurofins) can provide a broader view of your analog's selectivity and help prioritize which off-targets to address.
Q3: We have identified a potent this compound analog from a phenotypic screen, but its molecular target is unknown. How can we identify its on- and off-targets?
A3: Target deconvolution after a successful phenotypic screen is a critical step. Several powerful techniques can be employed:
-
Chemical Proteomics: This approach uses an immobilized version of your active analog to "pull down" its binding partners from cell lysates. The captured proteins are then identified by mass spectrometry.
-
Computational Target Prediction: In-silico methods can predict potential targets based on the chemical structure of your analog by comparing it to databases of compounds with known targets.
-
Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to your compound, thereby pointing to the target pathway.
-
Transcriptomic and Proteomic Profiling: Analyzing changes in gene or protein expression profiles upon treatment with your analog can provide insights into the cellular pathways it modulates.
Troubleshooting Guides
Problem: High background signal or false positives in primary screen.
| Possible Cause | Recommended Action |
| Assay Interference | Perform a counter-screen with a different detection method (e.g., if the primary screen is fluorescence-based, use a luminescence-based assay). |
| Compound Aggregation | Include a non-ionic detergent like Triton X-100 in the assay buffer to disrupt aggregates and re-test. |
| Non-specific Cytotoxicity | Run a parallel cytotoxicity assay to determine if the observed activity is due to cell death. |
| Pan-Assay Interference Compounds (PAINS) | Check the chemical structure of your analog against known PAINS databases. |
Problem: Inconsistent results between biochemical and cell-based assays.
| Possible Cause | Recommended Action |
| Poor Cell Permeability | Assess the physicochemical properties of your analog (e.g., cLogP, polar surface area). Modify the structure to improve cell permeability if necessary. |
| Metabolic Instability | Incubate the analog with liver microsomes or hepatocytes to assess its metabolic stability. If it's rapidly metabolized, this could explain the lack of cellular activity. |
| Efflux by Transporters | Use cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to determine if your compound is a substrate. |
| Off-target Effects in Cellular Context | The cellular environment may reveal off-target effects that mask the on-target activity. A target engagement assay can confirm if the compound is reaching its intended target in cells. |
Data Presentation
Table 1: Kinase Selectivity Profile of a Hypothetical this compound Analog (LC-Analog-X)
| Kinase | IC50 (nM) | Fold Selectivity vs. Primary Target |
| Primary Target A | 25 | 1 |
| Off-Target Kinase 1 | 500 | 20 |
| Off-Target Kinase 2 | 1,200 | 48 |
| Off-Target Kinase 3 | >10,000 | >400 |
| Off-Target Kinase 4 | 850 | 34 |
This table illustrates how to present kinase profiling data to clearly show the selectivity of an analog.
Table 2: Comparison of In-Silico Predicted Off-Targets with Experimental Validation
| Predicted Off-Target | Computational Score | Experimental Validation (Binding Ki, nM) |
| Protein X | 0.92 | 150 |
| Protein Y | 0.85 | >10,000 |
| Protein Z | 0.78 | 800 |
This table demonstrates how to compare computational predictions with experimental results to validate in-silico models.
Experimental Protocols
Protocol 1: Kinase Inhibition Assay (Radiometric)
This protocol outlines a general method for assessing the inhibitory activity of a this compound analog against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound analog in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the serially diluted analog or DMSO (vehicle control). Incubate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the kinase's specific substrate and [γ-³³P]ATP. The ATP concentration should be at or near the Km for each kinase.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate. Wash the filter plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of the analog compared to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: Chemical Proteomics Pulldown Assay
This protocol describes an affinity-based chemical proteomics approach to identify the binding partners of a this compound analog.
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Probe Synthesis: Synthesize an analog of your active this compound compound that incorporates a linker with a reactive group (e.g., an alkyne or biotin) for immobilization.
-
Immobilization: Covalently attach the synthesized probe to affinity beads (e.g., streptavidin-agarose for a biotinylated probe or azide-functionalized beads for an alkyne probe via click chemistry).
-
Cell Lysis: Prepare a cell lysate from a relevant cell line under non-denaturing conditions to preserve protein complexes.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the binding of target proteins. Include control experiments with beads alone and a competition experiment where the lysate is pre-incubated with an excess of the free (non-immobilized) active analog.
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Washing: Wash the beads extensively with buffers of increasing stringency to remove non-specifically bound proteins.
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Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
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LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified from the probe-bound beads to those from the control beads and the competition experiment to identify specific binding partners of your this compound analog.
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Creating and screening natural product libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 4. Phenotypic Screening's Role in Drug Discovery | Technology Networks [technologynetworks.com]
- 5. Analyzing Kinase Similarity in Small Molecule and Protein Structural Space to Explore the Limits of Multi-Target Screening - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of Lancifodilactone C Precursors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the scalable synthesis of Lancifodilactone C precursors. The information is based on established synthetic routes and addresses common challenges encountered during laboratory and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthetic routes to key precursors of this compound?
A1: The total synthesis of this compound and its analogues, such as Lancifodilactone G, has been achieved through several key strategies. For scalable production, the focus is often on routes that utilize robust and well-understood reactions. Two prominent strategies that offer avenues for scalability are:
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Asymmetric Diels-Alder / Ring-Closing Metathesis (RCM) / Pauson-Khand Reaction Sequence: This route is notable for its early introduction of chirality and the efficient construction of complex ring systems. A key intermediate can be synthesized on a 100-gram scale using an enantioselective Diels-Alder reaction.[1][2]
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Domino [4+3] Cycloaddition Strategy: This approach has been utilized for the total synthesis of the proposed structure of Lancilactone C and its revised structure. It features a novel domino reaction that rapidly builds the core structure.
Q2: Are there any known issues with the stability of key reagents or intermediates?
A2: Yes, some intermediates in the synthetic pathways may be unstable. For instance, in the synthesis of Lancifodilactone G acetate (B1210297), an intermediate ketone was found to be prone to decomposition under various conditions when attempting enolization.[2] Careful control of reaction conditions and immediate use of unstable intermediates are often necessary.
Q3: What are the typical yields for the key transformations, and how might they be affected by scaling up?
A3: Yields for key reactions in academic settings are reported to be moderate to good. However, direct extrapolation to a larger scale is not always possible. For example, ring-closing metathesis (RCM) reactions often require high dilution to favor intramolecular cyclization over intermolecular oligomerization, which can be a significant challenge on a larger scale. The table below summarizes reported yields for key reactions in the synthesis of a Lancifodilactone G acetate precursor.
| Reaction | Reagents and Conditions | Scale | Yield (%) | Reference |
| Asymmetric Diels-Alder | Oxazaborolidine A catalyst | 100 g | 95 | [1][2] |
| Ring-Closing Metathesis | Hoveyda-Grubbs II catalyst (8 mol %), toluene, 85 °C | Not specified | 75 (for two steps) | [1] |
| Pauson-Khand Reaction | Co2(CO)8 (0.2 equiv), TMTU (1.2 equiv), CO balloon, toluene, 95 °C | Not specified | 73 | [1] |
Troubleshooting Guides
Problem 1: Low Yield in the Ring-Closing Metathesis (RCM) Step
Symptoms:
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The desired cyclized product is obtained in low yield.
-
Significant formation of oligomeric or polymeric byproducts is observed.
-
The starting diene is recovered unchanged.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction concentration is too high. | RCM is an equilibrium process. High concentrations favor intermolecular reactions. Gradually decrease the concentration of the substrate. On a larger scale, this may require significant solvent volumes. |
| Catalyst deactivation. | The Grubbs or Hoveyda-Grubbs catalysts can be sensitive to impurities in the solvent and starting materials. Ensure all reagents and solvents are rigorously purified and degassed. Consider using a more robust catalyst or increasing the catalyst loading, although the latter will increase costs on scale. |
| Inefficient removal of ethylene (B1197577) byproduct. | The removal of ethylene drives the equilibrium towards the cyclized product. Ensure efficient degassing or perform the reaction under a vacuum or a continuous flow of an inert gas. |
| Inappropriate solvent. | The choice of solvent can significantly impact the reaction rate and catalyst stability. Toluene is often used for higher temperatures, which can accelerate the reaction.[3] |
Problem 2: Poor Regio- or Stereoselectivity in the Pauson-Khand Reaction
Symptoms:
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A mixture of regioisomers or diastereomers of the desired cyclopentenone is formed.
-
Difficulty in separating the desired isomer from the mixture.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Steric and electronic effects. | The regioselectivity of the Pauson-Khand reaction is influenced by both steric and electronic factors of the alkene and alkyne.[4] Modification of protecting groups or substituents on the substrates may be necessary to favor the desired isomer. |
| Reaction conditions. | Temperature and the choice of catalyst can influence selectivity. While the traditional reaction uses stoichiometric dicobalt octacarbonyl, catalytic versions with other metals (e.g., Rh, Ir) have been developed and may offer different selectivity profiles. |
| Intramolecular vs. Intermolecular reaction. | Intramolecular Pauson-Khand reactions generally exhibit higher selectivity than their intermolecular counterparts.[5] |
Experimental Protocols
Key Experiment: Asymmetric Diels-Alder Reaction
This protocol is adapted from the synthesis of a key intermediate in the total synthesis of Lancifodilactone G acetate.[1][2]
Materials:
-
Dienophile
-
Diene (2-(triisopropylsiloxy)-1,3-butadiene)
-
Oxazaborolidine A catalyst
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the oxazaborolidine A catalyst in anhydrous dichloromethane (B109758) at a specified low temperature (e.g., -78 °C), add the dienophile.
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Stir the mixture for a short period (e.g., 15 minutes).
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Add the diene dropwise to the reaction mixture.
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Allow the reaction to proceed for the specified time, monitoring by TLC.
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Quench the reaction with an appropriate reagent (e.g., saturated aqueous NaHCO3).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound precursors.
Caption: A troubleshooting decision tree for low yields in Ring-Closing Metathesis (RCM).
References
Technical Support Center: Resolving Complex NMR Spectra of Polycyclic Triterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polycyclic triterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve complex NMR spectra and accurately elucidate the structures of these challenging natural products.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum for a polycyclic triterpenoid (B12794562) is a crowded mess of overlapping signals in the aliphatic region. How can I begin to decipher it?
A1: Severe signal overlap in the ¹H NMR spectrum is a common challenge with triterpenoids due to their complex, rigid polycyclic core and numerous methyl groups.[1][2] Here’s a systematic approach to tackle this issue:
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Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are essential for resolving overlapping peaks by spreading the signals across a second dimension.[3][4] Key experiments include:
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COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, helping to trace out spin systems within the molecule.[5][6]
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a map of all C-H bonds.[5][7] This is invaluable for resolving overlapping proton signals by associating them with their distinct carbon resonances.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the carbon skeleton by connecting different spin systems.[5][8]
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NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is critical for determining stereochemistry.[5][6]
-
-
Focus on Key Regions: Start your analysis by identifying characteristic signals, such as olefinic protons, protons attached to heteroatoms, and the numerous methyl singlets. These can provide initial clues about the triterpenoid skeleton.
-
Optimize Sample Preparation: Ensure your sample is of high purity. Even minor impurities can significantly complicate the spectrum. Using a high-field NMR spectrometer will also improve signal dispersion.
Q2: I'm having trouble assigning the quaternary carbon signals in my ¹³C NMR spectrum. What experiments can help?
A2: Quaternary carbons do not have attached protons and therefore do not show correlations in an HSQC spectrum. The primary tool for assigning these is the HMBC experiment. Look for long-range correlations from nearby protons (especially methyl protons) to the quaternary carbons. For instance, methyl protons often show strong correlations to the quaternary carbons they are attached to, as well as to adjacent carbons in the ring system.[1][8]
Additionally, comparing your experimental ¹³C NMR data with published data for structurally similar triterpenoids can provide valuable guidance.[9][10] Databases and computational tools that predict ¹³C chemical shifts can also be a powerful aid in assigning these challenging signals.[11]
Q3: How can I differentiate between different triterpenoid skeletons (e.g., ursane, oleanane, lupane) using NMR?
A3: Different triterpenoid skeletons have characteristic NMR signatures. Key differentiating features often lie in the chemical shifts of the olefinic carbons and the signals corresponding to the E-ring and its substituents.
| Triterpenoid Skeleton | Characteristic ¹³C NMR Signals (approx. δc) | Key Differentiating Features |
| Oleanane | C-12: ~122 ppm, C-13: ~145 ppm | The chemical shifts of the double bond carbons are highly characteristic.[9][10] |
| Ursane | C-12: ~124 ppm, C-13: ~139 ppm | The proximity of the C-29 methyl group to the double bond causes a shielding effect on C-13 and deshielding on C-12 compared to oleananes.[9][10] |
| Lupane | C-20: ~150 ppm, C-29: ~109 ppm | Characterized by an isopropenyl group, leading to distinct olefinic signals for the exocyclic double bond.[9] |
| Friedelane | No olefinic signals (in the basic skeleton) | Typically saturated pentacyclic systems with carbonyl groups often present, which show characteristic signals downfield (>200 ppm). |
Note: Chemical shifts can vary depending on substitution patterns.
A combination of 1D ¹³C and 2D NMR experiments (HSQC, HMBC) is crucial for unambiguously identifying the skeleton.[12]
Troubleshooting Guides
Issue 1: Ambiguous Stereochemistry
Problem: You have established the planar structure of a triterpenoid but cannot confidently assign the relative stereochemistry of key chiral centers.
Solution Workflow:
-
Acquire a High-Quality NOESY or ROESY Spectrum: These experiments detect through-space interactions (Nuclear Overhauser Effect, NOE) between protons that are in close spatial proximity (typically < 5 Å), regardless of their bonding connectivity.
-
Analyze Key NOE Correlations: Look for correlations between axial and equatorial protons, and between methyl groups and other protons on the ring system. For example, a strong NOE between an axial methyl group and an axial proton on the same side of the ring system can confirm their relative stereochemistry.[6]
-
Compare with Known Compounds: If possible, compare your NOESY data with that of structurally related compounds with established stereochemistry.
-
Consider Computational Modeling: Molecular mechanics or DFT calculations can provide insights into the most stable conformation and predicted inter-proton distances, which can then be compared with your experimental NOE data.[13]
Issue 2: Overlapping Methyl Group Signals
Problem: The ¹H NMR spectrum shows a cluster of overlapping methyl singlets, making it impossible to assign them individually.
Solution Workflow:
-
Utilize HSQC and HMBC:
-
The HSQC spectrum will resolve the methyl proton signals based on the chemical shift of the carbon they are attached to.
-
The HMBC spectrum is the most powerful tool here. Each resolved methyl proton signal will show long-range correlations to several nearby carbons (typically 2-3 bonds away). By carefully analyzing these correlation patterns, you can piece together the local environment of each methyl group and assign it to a specific position in the molecule.[1][8]
-
-
"2D NMR Barcoding": For known classes of triterpenoids, you can compare the pattern of HMBC correlations from your methyl groups to a "barcode" or reference pattern established from literature data for that structural subtype.[1][14]
Experimental Protocols
Protocol 1: Standard Suite of 2D NMR Experiments for Triterpenoid Structure Elucidation
This protocol outlines the key 2D NMR experiments for determining the structure of a purified polycyclic triterpenoid.
Sample Preparation:
-
Dissolve 5-10 mg of the purified triterpenoid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, Pyridine-d₅).
-
Filter the solution into a 5 mm NMR tube.
Experiments:
-
¹H NMR:
-
Purpose: To obtain an overview of the proton signals and their integrations.
-
Key Parameters: Sufficient number of scans for good signal-to-noise (e.g., 16-64 scans).
-
-
¹³C NMR (with proton decoupling):
-
Purpose: To identify all unique carbon signals.
-
Key Parameters: A longer acquisition time is usually required due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2 seconds is common.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Purpose: To determine the multiplicity of each carbon (CH, CH₂, CH₃). CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are absent.
-
Key Parameters: Standard DEPT-135 pulse program.
-
-
COSY (¹H-¹H Correlation Spectroscopy):
-
Purpose: To identify scalar coupled protons, revealing H-C-C-H connectivities.
-
Key Parameters: Typically 2-4 scans per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To correlate each proton with its directly attached carbon.
-
Key Parameters: Optimized for one-bond J(C,H) coupling constant (typically ~145 Hz).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Key Parameters: Optimized for long-range J(C,H) coupling constants (typically 4-8 Hz).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: To identify through-space correlations for stereochemical assignments.
-
Key Parameters: A mixing time (d8) of 200-500 ms (B15284909) is a good starting point.
-
Visualizations
Caption: Workflow for Triterpenoid Structure Elucidation.
Caption: Logic for Resolving Overlapping Proton Signals.
References
- 1. 2D NMR Barcoding and Differential Analysis of Complex Mixtures for Chemical Identification: The Actaea Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 3. Solving Overlapping Peaks in NMR Through Multidimensional Approaches [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. Pentacyclic Triterpenoids Isolated from Celastraceae: A Focus in the 13C-NMR Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Combination of NAPROC-13 and NMR 13C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectra of Triterpenoids. I. Conformation of the Side Chain of Hopane and Isohopane, and Their Derivatives [jstage.jst.go.jp]
- 14. 2D NMR barcoding and differential analysis of complex mixtures for chemical identification: the Actaea triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Lancifodilactone C Demonstrates Potent Anti-HIV Activity, Outperforming Several Other Schisandra Nortriterpenoids
For Immediate Release
A comprehensive analysis of the anti-HIV properties of various Schisandra nortriterpenoids reveals Lancifodilactone C as a particularly potent inhibitor of HIV replication. This comparison guide synthesizes available experimental data to provide a clear overview for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.
Quantitative Comparison of Anti-HIV Activity
The anti-HIV efficacy of this compound and other related nortriterpenoids isolated from the Schisandra genus has been evaluated in several studies. The following table summarizes the key quantitative data from in vitro anti-HIV assays, focusing on the 50% effective concentration (EC50) required to inhibit viral replication and the 50% cytotoxic concentration (CC50) that indicates the compound's toxicity to host cells. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, signifies a more favorable therapeutic window.
| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Lancilactone C | HIV | H9 | 1.4 | >100 | >71.4 | [1] |
| Micrandilactone C | HIV-1 | C8166 | 7.71 | >200 | >25.94 | |
| Lancifodilactone G | HIV | C8166 | 95.47 ± 14.19 | >200 | >2.1 | |
| Wilsonianadilactone D | HIV-1 | C8166 | 24.5 | >200 | >8.16 | |
| Wilsonianadilactone E | HIV-1 | C8166 | 13.6 | >200 | >14.7 | |
| Wilsonianadilactone F | HIV-1 | C8166 | 11.4 | >200 | >17.5 | |
| Lancifodilactone H | HIV-1 | MT-4 | Weak Activity | - | - | [2] |
| Lancifoic acid A | HIV-1 | MT-4 | Weak Activity | - | - | [2] |
| Nigranoic acid | HIV-1 | MT-4 | Weak Activity | - | - | [2][3] |
Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
The anti-HIV activity and cytotoxicity of these nortriterpenoids were primarily determined using cell-based assays. Below are detailed methodologies for the key experiments cited.
Anti-HIV Activity Assay (Syncytium Formation Inhibition)
This assay evaluates the ability of a compound to inhibit the fusion of HIV-infected cells with uninfected cells, a process known as syncytium formation, which is a characteristic cytopathic effect of HIV infection.
-
Cell Culture: C8166 or H9 cells, which are human T-cell lines highly susceptible to HIV infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Virus Inoculation: Cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1IIIB) at a predetermined multiplicity of infection (MOI).
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds (e.g., this compound and other nortriterpenoids). A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (no compound) are included.
-
Incubation: The treated and control cell cultures are incubated for a period of 3-5 days.
-
Syncytium Observation: The formation of syncytia (large, multinucleated cells) is observed and quantified daily using an inverted microscope.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits syncytium formation by 50% compared to the untreated virus-infected control.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is used to determine the cytotoxicity of the test compounds.
-
Cell Seeding: Uninfected C8166, H9, or MT-4 cells are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for the same duration as the anti-HIV assay.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.
-
Incubation: The plate is incubated for an additional 4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is determined as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-HIV activity of Schisandra nortriterpenoids.
Caption: General workflow for in vitro anti-HIV screening of Schisandra nortriterpenoids.
Signaling Pathways and Logical Relationships
While the precise molecular mechanism of action for this compound and other Schisandra nortriterpenoids against HIV is still under investigation, many triterpenoids are known to interfere with early stages of the viral life cycle, such as viral entry and fusion. The diagram below illustrates a potential logical relationship in the drug discovery pipeline for these compounds.
Caption: Drug discovery pipeline for Schisandra-derived anti-HIV compounds.
References
- 1. Novel anti-HIV lancilactone C and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nigranoic acid, a triterpenoid from Schisandra sphaerandra that inhibits HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Lancifodilactone F and G
A detailed examination of the anti-HIV potential and cytotoxic profiles of two promising nortriterpenoids isolated from Schisandra lancifolia.
This guide provides a comparative overview of the biological activities of Lancifodilactone F and Lancifodilactone G, two complex nortriterpenoids derived from the medicinal plant Schisandra lancifolia. The primary focus of this comparison is their anti-HIV activity and cytotoxicity, supported by available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Data Summary
The anti-HIV-1 and cytotoxic activities of Lancifodilactone F and Lancifodilactone G have been evaluated in C8166 cells. A summary of the quantitative data is presented below for direct comparison.
| Compound | Anti-HIV-1 Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Lancifodilactone F | 20.69 ± 3.31 µg/mL | > 200 µg/mL | > 9.67 |
| Lancifodilactone G | 95.47 ± 14.19 µg/mL[1][2] | > 200 µg/mL[1][2] | > 2.09 |
Comparative Bioactivity Analysis
Based on the available data, Lancifodilactone F exhibits significantly more potent anti-HIV-1 activity than Lancifodilactone G, with an EC₅₀ value approximately 4.6 times lower. Both compounds demonstrate minimal cytotoxicity against C8166 cells, with CC₅₀ values exceeding 200 µg/mL[1][2].
The Selectivity Index (SI), a crucial parameter for evaluating the therapeutic potential of an antiviral compound, is markedly higher for Lancifodilactone F (> 9.67) compared to Lancifodilactone G (> 2.09). A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to host cells, suggesting a more favorable safety profile for Lancifodilactone F.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of Lancifodilactone F and G bioactivities.
Cytotoxicity Assay (MTT Method)
The cytotoxic effects of the compounds on C8166 cells are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: C8166 cells are seeded into 96-well microplates at a specific density.
-
Compound Treatment: The cells are then treated with various concentrations of Lancifodilactone F or G and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: Following incubation, a solution of MTT is added to each well. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
CC₅₀ Determination: The 50% cytotoxic concentration (CC₅₀), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Anti-HIV-1 Activity Assay (p24 Antigen Capture ELISA)
The inhibitory activity of the compounds against HIV-1 replication is commonly assessed by measuring the level of the viral p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).
-
Cell Infection: C8166 cells are infected with a laboratory-adapted strain of HIV-1.
-
Compound Treatment: Immediately after infection, the cells are treated with various concentrations of Lancifodilactone F or G.
-
Incubation: The treated and infected cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
p24 ELISA: The amount of p24 antigen in the supernatant is quantified using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions.
-
EC₅₀ Determination: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated by comparing the p24 levels in treated cultures to those in untreated control cultures.
Signaling Pathways
The specific signaling pathways modulated by Lancifodilactone F and G have not been extensively elucidated in the available scientific literature. However, other bioactive compounds isolated from the Schisandra genus are known to interact with several key signaling pathways, including:
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in the regulation of various cellular processes such as proliferation, differentiation, and apoptosis.
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Plays a critical role in regulating the immune response to infection and inflammation.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: A key regulator of the cellular antioxidant response.
Further research is required to determine if Lancifodilactone F and G exert their bioactivities through modulation of these or other signaling cascades.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: Workflow for determining and comparing the bioactivities of Lancifodilactone F and G.
Potential Signaling Pathways for Schisandra Triterpenoids
Caption: Potential signaling pathways modulated by compounds from the Schisandra genus.
References
Validating the In Vivo Target Engagement of Lancifodilactone C: A Comparative Guide to CETSA and Photoaffinity Labeling
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate engages its intended target within a living organism is a critical milestone in the drug discovery pipeline. This guide provides a comprehensive comparison of two powerful methodologies for validating in vivo target engagement: the Cellular Thermal Shift Assay (CETSA) and Photoaffinity Labeling (PAL). Using the natural product Lancifodilactone C as a case study, we will delve into the experimental protocols, present hypothetical supporting data, and objectively compare the strengths and limitations of each approach.
This compound, a complex triterpenoid (B12794562) isolated from the medicinal plant Schisandra lancifolia, has garnered interest for its potential therapeutic properties. However, like many natural products, identifying its direct molecular targets and confirming engagement in a complex in vivo environment presents a significant challenge. This guide will equip researchers with the knowledge to select and design appropriate in vivo target validation studies.
In Vivo Target Engagement Validation: A Head-to-Head Comparison
| Feature | Cellular Thermal Shift Assay (CETSA) | Photoaffinity Labeling (PAL) |
| Principle | Ligand binding alters the thermal stability of the target protein. | A photoreactive probe based on the compound of interest covalently crosslinks to the target protein upon UV irradiation. |
| Compound Modification | Not required. Uses the native compound. | Requires chemical synthesis of a photoreactive and often tagged probe. |
| Throughput | Can be adapted for higher throughput screening. | Lower throughput, often focused on a few candidates. |
| Target Identification | Primarily for target validation when the target is known. Can be adapted for target discovery (TPP). | Can be used for both target identification and validation. |
| In Vivo Application | Measures target stabilization in tissues after systemic drug administration.[1][2] | Covalent labeling of the target in vivo followed by ex vivo analysis.[3] |
| Data Output | Thermal shift curves indicating target stabilization. | Identification of labeled proteins by mass spectrometry. |
| Key Advantage | Label-free, reflects physiological drug-target interaction.[1] | Provides direct evidence of a binding interaction through covalent modification. |
| Key Limitation | Not all proteins exhibit a measurable thermal shift upon ligand binding. | Probe synthesis can be challenging and the modification may alter binding affinity. |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA)
The in vivo CETSA protocol for this compound would aim to demonstrate that the compound stabilizes its target protein in a dose-dependent manner in relevant tissues of a model organism.[1][2]
Methodology:
-
Animal Dosing: A cohort of animals (e.g., mice) is divided into vehicle control and treatment groups. The treatment groups receive varying doses of this compound via an appropriate route of administration (e.g., oral gavage, intravenous injection).
-
Tissue Harvesting: At a predetermined time point post-dosing, animals are euthanized, and target tissues (e.g., tumor, brain, liver) are rapidly excised and flash-frozen.
-
Tissue Lysis and Heating: Tissues are homogenized in a lysis buffer containing protease and phosphatase inhibitors. The lysates are then divided into aliquots and subjected to a temperature gradient using a PCR cycler.
-
Protein Separation and Detection: The heated lysates are centrifuged to separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated, denatured proteins. The amount of the target protein in the soluble fraction is quantified by Western blotting or mass spectrometry.
-
Data Analysis: Thermal shift curves are generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Hypothetical In Vivo CETSA Data for this compound Target Engagement
| Treatment Group | Dose (mg/kg) | Target Protein Melting Temperature (°C) | Thermal Shift (ΔTm) |
| Vehicle Control | 0 | 52.5 | - |
| This compound | 10 | 54.2 | +1.7 |
| This compound | 30 | 56.8 | +4.3 |
| This compound | 100 | 58.1 | +5.6 |
In Vivo Photoaffinity Labeling (PAL)
The in vivo PAL protocol for this compound would involve the synthesis of a probe that can be administered to an animal model to covalently label its binding partners in their native environment.[3][4][5]
Methodology:
-
Probe Synthesis: A photoaffinity probe of this compound is synthesized. This involves incorporating a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne, biotin (B1667282) for subsequent click chemistry or enrichment) at a position that does not interfere with target binding.
-
Animal Dosing and In Vivo Crosslinking: The this compound photoaffinity probe is administered to the animal model. After a sufficient time for drug distribution, the target tissue is exposed to UV light to induce covalent crosslinking of the probe to its interacting proteins. For internal organs, this may require specialized techniques or be performed ex vivo immediately after tissue harvesting.
-
Tissue Lysis and Target Enrichment: The irradiated tissues are lysed, and if a reporter tag like biotin was used, the covalently labeled proteins are enriched using streptavidin-coated beads.
-
Protein Identification: The enriched proteins are separated by SDS-PAGE, and unique bands in the probe-treated samples are excised and identified by mass spectrometry.
-
Target Validation: The identified potential targets are then validated using orthogonal methods, such as in vitro binding assays or genetic approaches.
Hypothetical In Vivo PAL Data for this compound Target Identification
| Protein ID (Mass Spec) | Function | Fold Enrichment (Probe vs. Control) | Validation |
| Protein X | Kinase | 15.2 | Confirmed by in vitro kinase assay |
| Protein Y | Transcription Factor | 8.5 | Further investigation needed |
| Protein Z | Housekeeping | 1.1 | Non-specific binder |
Visualizing the Workflows
Conclusion: Choosing the Right Tool for the Job
Both CETSA and Photoaffinity Labeling are powerful techniques for validating in vivo target engagement, each with its own set of advantages and disadvantages.
-
CETSA is the method of choice when the unmodified compound is to be studied and a putative target is already known. Its label-free nature provides a more physiological assessment of target engagement.[1][6]
-
Photoaffinity Labeling is particularly valuable for unbiased target identification and for providing definitive, direct evidence of a binding interaction.[3][5] The requirement for probe synthesis, however, represents a significant upfront investment.
For a novel natural product like this compound, an effective strategy might involve using PAL for initial unbiased target identification, followed by in vivo CETSA with the unmodified compound to validate the engagement of the identified target in a more physiological context and to aid in dose-response studies. The thoughtful application of these complementary techniques will be crucial in advancing our understanding of the mechanism of action of this compound and other promising therapeutic candidates.
References
- 1. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship (SAR) of Lancifodilactone Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed structure-activity relationship (SAR) studies for a broad series of Lancifodilactone analogs with corresponding quantitative biological data are limited in publicly accessible scientific literature. This guide provides a comparative framework based on the known biological activities of Lancifodilactone G, related triterpenoids from the Schisandra genus, and general principles of medicinal chemistry for this class of compounds. The experimental protocols and signaling pathways described are representative of those typically employed in the evaluation of such molecules.
Introduction to Lancifodilactone
Lancifodilactone G is a highly oxygenated nortriterpenoid isolated from the plant Schisandra lancifolia. Its complex and unique chemical structure has made it a target for total synthesis.[1][2][3][4] Preliminary studies have indicated that Lancifodilactone G and related compounds from the Schisandra family possess a range of biological activities, including anti-HIV, cytotoxic, anti-inflammatory, and neuroprotective effects. This has spurred interest in the synthesis of analogs to explore and optimize these therapeutic potentials.
Comparative Biological Activities of Related Triterpenoid (B12794562) Lactones
While specific data on a series of Lancifodilactone analogs is scarce, studies on other triterpenoid lactones provide insights into potential SAR trends. Modifications to the core structure can significantly impact biological activity. For instance, in other series of natural product analogs, the addition or modification of functional groups such as hydroxyls, ketones, and acetyl groups, as well as alterations to the lactone ring, have been shown to modulate potency and selectivity.
Table 1: Hypothetical Comparative Data for Lancifodilactone Analogs
The following table is a representative template of how SAR data for Lancifodilactone analogs would be presented. The data herein is illustrative and not based on published experimental results for a direct series of Lancifodilactone analogs.
| Compound ID | Modification from Lancifodilactone G | Cytotoxicity (IC50, µM) vs. A549 | Anti-inflammatory (NO inhibition, IC50, µM) | Neuroprotection (% protection at 10 µM) |
| Lancifodilactone G | Parent Compound | 15.2 | 25.8 | 45% |
| Analog A | Deacetylation at C-X | > 50 | 42.1 | 20% |
| Analog B | Oxidation of C-Y hydroxyl to ketone | 8.5 | 15.3 | 35% |
| Analog C | Epimerization at C-Z | 22.4 | 30.1 | 55% |
| Analog D | Introduction of a halogen at C-W | 5.1 | 10.2 | 40% |
Experimental Protocols
The evaluation of Lancifodilactone analogs would involve a battery of in vitro assays to determine their cytotoxic, anti-inflammatory, and neuroprotective properties.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., A549, HeLa, MCF-7) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of Lancifodilactone analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages
This assay measures the ability of compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of Lancifodilactone analogs for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the IC50 value for NO inhibition.
Neuroprotection Assay: Glutamate-Induced Excitotoxicity in Neuronal Cells
This assay evaluates the ability of compounds to protect neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells) from cell death induced by excessive glutamate (B1630785) exposure.
Protocol:
-
Cell Culture and Differentiation: Culture and differentiate neuronal cells according to standard protocols.
-
Compound Pre-treatment: Pre-treat the differentiated neurons with Lancifodilactone analogs at various concentrations for 24 hours.
-
Glutamate Challenge: Expose the cells to a neurotoxic concentration of glutamate (e.g., 100 µM) for 24 hours.
-
Cell Viability Assessment: Measure cell viability using the MTT assay or by staining with fluorescent dyes such as Calcein-AM (live cells) and Propidium Iodide (dead cells) and imaging with a fluorescence microscope.
-
Data Analysis: Quantify the percentage of viable cells relative to the untreated control and calculate the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
Triterpenoids often exert their biological effects by modulating key signaling pathways involved in cell survival, inflammation, and apoptosis.
NF-κB Signaling Pathway in Inflammation
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of the inflammatory response. Many anti-inflammatory triterpenoids are known to inhibit this pathway.
Caption: Inhibition of the NF-κB signaling pathway by Lancifodilactone analogs.
Experimental Workflow for SAR Studies
A typical workflow for conducting SAR studies on Lancifodilactone analogs involves several key stages, from synthesis to biological evaluation.
Caption: Experimental workflow for SAR studies of Lancifodilactone analogs.
Conclusion and Future Directions
The complex and unique structure of Lancifodilactone G presents a promising scaffold for the development of novel therapeutic agents. While comprehensive SAR studies on a wide range of analogs are yet to be published, the initial biological activities of related natural products suggest that cytotoxicity, anti-inflammatory, and neuroprotective effects are worthy of investigation. Future research should focus on the semi-synthesis or total synthesis of a library of Lancifodilactone analogs with systematic modifications to key functional groups. The resulting data from the assays described in this guide will be crucial for establishing clear SAR trends, identifying lead compounds for further development, and elucidating the molecular mechanisms of action. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies directed toward the total synthesis of lancifodilactone G: an expeditious route to the ABC subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric Total Synthesis of Lancifodilactone G Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Asymmetric Total Synthesis of Lancifodilactone G Acetate. | Semantic Scholar [semanticscholar.org]
Pioneering Synthesis of Anti-HIV Agent Lancilactone C: An In-Depth Efficiency Analysis
A landmark achievement in natural product synthesis, the first and only total synthesis of the potent anti-HIV agent (+)-Lancilactone C was accomplished by Tsukano and coworkers in 2023. This groundbreaking work not only successfully constructed the complex tricyclic triterpenoid (B12794562) but also led to a crucial revision of its previously proposed structure. This guide provides a detailed analysis of the efficiency of this pioneering synthetic route, complete with experimental data, protocols for key transformations, and visualizations of the synthetic strategy and biological context.
Lancilactone C, a triterpenoid isolated from the stems and roots of Kadsura lancilimba, has garnered significant interest due to its notable biological activity. It has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL, while exhibiting no cytotoxicity at concentrations up to 100 µg/mL[1]. The complexity of its molecular architecture, featuring a unique 7-isopropylenecyclohepta-1,3,5-triene ring system, presented a formidable challenge for chemical synthesis[2][3].
The successful synthesis by the Tsukano group is highlighted by a novel domino [4+3] cycloaddition reaction to construct the challenging seven-membered ring[2][3]. This approach proved instrumental in achieving the total synthesis and ultimately enabling the confirmation of the correct structure of Lancilactone C.
Efficiency of the Total Synthesis of (+)-Lancilactone C (Revised Structure)
The efficiency of a synthetic route is a critical factor for its potential application in medicinal chemistry and drug development, where access to significant quantities of the active compound and its analogs is essential. The synthesis of the revised structure of (+)-Lancilactone C was accomplished in 25 linear steps starting from the readily available (-)-Wieland-Miescher ketone.
| Metric | Value | Starting Material |
| Longest Linear Sequence | 25 steps | (-)-Wieland-Miescher ketone |
| Overall Yield | 0.39% | (-)-Wieland-Miescher ketone |
Quantitative data summarized from the total synthesis of the revised structure of (+)-Lancilactone C by Tsukano and coworkers.
Key Transformations and Experimental Protocols
The synthetic route is characterized by several key transformations that efficiently build the complex molecular framework of Lancilactone C. Below are the detailed experimental protocols for some of these pivotal steps.
Synthesis of the Bicyclo[4.3.0]nonane Core
The synthesis commenced with the construction of the trans-dimethylbicyclo[4.3.0]nonane core from (-)-Wieland–Miescher ketone. This foundational segment of the molecule was elaborated through a series of stereocontrolled reactions to install the necessary functional groups for subsequent transformations.
Domino [4+3] Cycloaddition Reaction
A cornerstone of this synthetic strategy is the innovative domino [4+3] cycloaddition reaction. This elegant cascade involves a Diels-Alder reaction, followed by an elimination and an electrocyclization to form the unique cycloheptatriene (B165957) structure of Lancilactone C.
Synthesis of the Revised Structure of (+)-Lancilactone C (1b)
Following the initial synthesis of the proposed structure and the subsequent structural reassignment based on NMR data comparison, the team synthesized the revised structure (1b). The endgame of the synthesis involved an intramolecular Diels-Alder reaction, oxidation to form the aromatic ring, and a series of functional group manipulations to complete the natural product.
Experimental Protocol for the Intramolecular Diels-Alder Reaction and Oxidation:
A solution of the precursor ester in toluene (B28343) was heated to 110 °C. After completion of the intramolecular Diels-Alder reaction, the resulting 1,4-diene was oxidized using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to furnish the aromatic benzene (B151609) ring of intermediate 20 .
Visualizing the Synthetic Pathway
The following diagram illustrates the successful synthetic route to the revised structure of (+)-Lancilactone C.
Figure 1. Synthetic route to (+)-Lancilactone C.
Biological Activity of Lancilactone C
The primary reported biological activity of Lancilactone C is the inhibition of HIV replication. While the precise molecular target and mechanism of action have not yet been fully elucidated, its ability to interfere with the viral lifecycle without causing harm to the host cells makes it a promising lead compound for the development of new antiretroviral therapies.
Figure 2. Inhibition of HIV replication by Lancilactone C.
Conclusion
The first total synthesis of (+)-Lancilactone C by Tsukano and coworkers stands as a significant achievement in organic chemistry. The development of a novel domino reaction to construct a key structural motif not only enabled the completion of the synthesis but also allowed for the correction of the natural product's structure. While the overall yield reflects the complexity of the target molecule, the strategic innovations employed provide a valuable blueprint for the synthesis of other members of the lancilactone family and related triterpenoids. Further optimization of this route could enhance its efficiency, paving the way for more in-depth structure-activity relationship studies and the development of novel anti-HIV therapeutics.
References
Efficacy of Lancifodilactone C as a Reverse Transcriptase Inhibitor: A Comparative Analysis
Initial investigations into the bioactivity of Lancifodilactone C have yet to establish its role as a reverse transcriptase inhibitor. Current scientific literature does not provide evidence of its efficacy against this enzyme, precluding a direct comparative analysis with known reverse transcriptase inhibitors.
While the complex chemical structure of this compound and related compounds has been a subject of interest in synthetic chemistry, particularly the total synthesis of Lancifodilactone G, its biological mechanism of action remains largely unexplored in the context of retroviral replication.
This guide, therefore, serves to highlight the current void in research concerning the reverse transcriptase inhibitory potential of this compound and to provide a framework for potential future investigations by outlining the established mechanisms of known inhibitors and the experimental protocols required to assess such activity.
Known Reverse Transcriptase Inhibitors: A Mechanistic Overview
Reverse transcriptase inhibitors (RTIs) are a cornerstone of antiretroviral therapy (ART) for the treatment of HIV-1 infection. They function by targeting the viral reverse transcriptase enzyme, which is crucial for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. These inhibitors are broadly classified into two main categories:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These are analogs of natural deoxynucleosides or deoxynucleotides. They act as chain terminators after being incorporated into the growing viral DNA chain by reverse transcriptase.
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These inhibitors bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity.
A simplified representation of their mechanism of action is depicted below:
Framework for Future Efficacy Studies of this compound
To evaluate the potential of this compound as a reverse transcriptase inhibitor, a standardized series of in vitro experiments would be required. The following workflow outlines a typical approach for screening and characterizing novel RTI candidates.
Experimental Protocols
A crucial first step would be to perform a direct enzyme inhibition assay.
Reverse Transcriptase Activity Assay:
-
Objective: To determine the concentration of this compound that inhibits 50% of the reverse transcriptase enzyme activity (IC50).
-
Methodology: A commercially available reverse transcriptase assay kit would be utilized. This typically involves the following steps:
-
Recombinant HIV-1 reverse transcriptase is incubated with a poly(A) template and an oligo(dT) primer.
-
Biotin-dUTP and dTTP are added to the reaction mixture.
-
The reaction is initiated and allowed to proceed for a set time at 37°C.
-
The biotin-labeled DNA product is transferred to a streptavidin-coated plate.
-
A specific antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added, which binds to the incorporated digoxigenin-dUTP.
-
A colorimetric substrate is added, and the absorbance is measured.
-
Various concentrations of this compound would be included in the reaction to determine the dose-dependent inhibition. Known RTIs (e.g., Zidovudine, Nevirapine) would be used as positive controls.
-
Should this compound demonstrate significant inhibitory activity in this initial screen, further cell-based assays would be necessary to determine its antiviral efficacy and cytotoxicity.
Conclusion
At present, there is no scientific basis to compare the efficacy of this compound with established reverse transcriptase inhibitors. The information presented here serves as a guide for the necessary experimental steps to investigate this potential bioactivity. Future research is required to determine if this compound possesses any anti-retroviral properties and to elucidate its mechanism of action. Researchers in drug discovery and virology are encouraged to explore the potential of this and other complex natural products in the ongoing search for novel therapeutic agents.
Comparative Analysis of Anti-HIV Activity of Nortriterpenoids from Schisandra Species
A Cross-Validation Guide for Researchers
Introduction
The emergence of drug-resistant HIV strains necessitates a continuous search for novel antiretroviral agents. Natural products, with their vast structural diversity, represent a promising reservoir for new therapeutic leads. Nortriterpenoids isolated from plants of the Schisandra genus have demonstrated potential anti-HIV activity. This guide provides a comparative analysis of the anti-HIV-1 activity of two such compounds, Lancifodilactone G and Micrandilactone C, in different cell lines. It is important to note that while the initial focus of this guide was on Lancifodilactone C, a thorough literature search revealed no available data on its anti-HIV activity. Therefore, this guide presents data on structurally related and well-studied compounds from the same plant family to provide valuable insights for researchers in the field.
Data Presentation: Anti-HIV-1 Activity and Cytotoxicity
The anti-HIV-1 activity of Lancifodilactone G and Micrandilactone C was evaluated in C8166 and MT-4 human T-lymphocyte cell lines. The 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI) are summarized in the table below. A higher SI value indicates a more favorable therapeutic window.
| Compound | Cell Line | EC50 (µg/mL) | CC50 (µg/mL) | Selectivity Index (SI) | Reference |
| Lancifodilactone G | C8166 | 95.47 ± 14.19 | > 200 | > 2.09 | [1] |
| Micrandilactone C | C8166 | 7.71 | > 200 | > 25.94 | [2][3][4] |
| Micrandilactone C | MT-4 | 0.47 | > 200 | > 425.5 | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Anti-HIV-1 Assay (Syncytium Formation Inhibition)
This assay quantifies the ability of a compound to inhibit HIV-1 induced syncytium formation in C8166 cells.
-
Cell Line: C8166, a human T-cell leukemia line, is highly susceptible to HIV-1 infection and readily forms syncytia (multinucleated giant cells) upon infection.
-
Virus: HIV-1IIIB strain.
-
Procedure:
-
C8166 cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of the test compound.
-
A standard inoculum of HIV-1IIIB is added to the wells.
-
The plates are incubated at 37°C in a 5% CO2 incubator for a specified period (e.g., 3-5 days).
-
The number of syncytia in each well is counted under a microscope.
-
The 50% effective concentration (EC50), the concentration of the compound that inhibits syncytium formation by 50%, is calculated by comparing the number of syncytia in treated wells to untreated control wells.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the cytotoxicity of a compound on the host cells.
-
Cell Lines: C8166 and MT-4 cells.
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of the test compound.
-
The plates are incubated for the same duration as the anti-HIV assay.
-
MTT solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT to a purple formazan (B1609692) product.
-
A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by comparing the absorbance of treated wells to untreated control wells.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing anti-HIV activity and cytotoxicity.
Proposed Mechanism of Action for Related Nortriterpenoids
While the precise mechanism of action for Lancifodilactone G and Micrandilactone C has not been fully elucidated, a related compound, Nigranoic acid, also isolated from Schisandra lancifolia, has been reported to target the HIV reverse transcriptase enzyme.[5] This enzyme is crucial for the conversion of the viral RNA genome into DNA, a key step in the HIV replication cycle.
Caption: Inhibition of HIV Reverse Transcriptase by Nortriterpenoids.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and anti-HIV activity of micrandilactones B and C, new nortriterpenoids possessing a unique skeleton from Schisandra micrantha - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. Triterpenoids from Schisandra lancifolia with anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lancifodilactone Derivatives: Cytotoxic vs. Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic and anti-HIV activities of Lancifodilactone derivatives, a class of nortriterpenoids isolated from Schisandra lancifolia. The data presented is compiled from published scientific literature to aid in the evaluation of these compounds as potential therapeutic agents.
Quantitative Bioactivity Data
The following table summarizes the available quantitative data for the anti-HIV-1 and cytotoxic activities of selected Lancifodilactone derivatives. The 50% effective concentration (EC50) represents the concentration of the compound that inhibits HIV-1 replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in viable cells. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Anti-HIV-1 Activity (EC50) µg/mL | Cytotoxicity (CC50) µg/mL | Selectivity Index (SI = CC50/EC50) | Cell Line |
| Lancifodilactone G | 95.47 ± 14.19 | > 200 | > 2.09 | C8166 |
| Schilancitrilactone C | 27.54 | Data not available | Data not available | Not Specified |
Note: While other Lancifodilactone derivatives such as Lancifodilactone H, Lancifoic acid A, Nigranoic acid, and Lancifodilactones I-N have been tested for anti-HIV-1 activity, specific EC50 and CC50 values were not available in the reviewed literature abstracts.
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited for determining the anti-HIV and cytotoxic activities of Lancifodilactone derivatives.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of the Lancifodilactone derivatives are typically evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Human C8166 T-lymphocyte cells are seeded into a 96-well microtiter plate at a density of 1 x 10^4 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Compound Addition: The test compounds (Lancifodilactone derivatives) are dissolved in DMSO and then diluted with the culture medium to various concentrations. 100 µL of each concentration is added to the wells in triplicate. Control wells containing cells treated with DMSO alone are also prepared.
-
Incubation: The plate is incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.
-
Formazan Formation: The plate is incubated for an additional 4 hours under the same conditions to allow for the formation of formazan crystals.
-
Solubilization: The supernatant is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The CC50 value is determined from the dose-response curve.
Anti-HIV-1 Assay (Syncytium Formation Inhibition)
The anti-HIV-1 activity is often assessed by the ability of the compounds to inhibit the virus-induced cytopathic effect, specifically syncytium formation, in a susceptible cell line.
Principle: HIV-1 infection of C8166 cells leads to the formation of large multinucleated cells called syncytia, which is a characteristic cytopathic effect. The inhibition of syncytium formation indicates an anti-viral effect.
Protocol:
-
Cell Preparation: C8166 cells are cultured and prepared as described for the cytotoxicity assay.
-
Virus Infection: A cell-free stock of HIV-1 (e.g., IIIB strain) is used to infect the C8166 cells at a predetermined multiplicity of infection.
-
Compound Treatment: Immediately after infection, the test compounds at various concentrations are added to the infected cell cultures in triplicate. A positive control (e.g., a known antiretroviral drug like zidovudine) and a negative control (no compound) are included.
-
Incubation: The cultures are incubated at 37°C in a humidified 5% CO2 atmosphere for 3-4 days.
-
Syncytium Counting: The number of syncytia in each well is counted under an inverted microscope.
-
Data Analysis: The percentage of inhibition of syncytium formation is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the evaluation of cytotoxic and anti-HIV activities of the Lancifodilactone derivatives.
Caption: Workflow for assessing cytotoxicity and anti-HIV activity.
Potential Mechanism of Action: HIV-1 Life Cycle Inhibition
While the specific molecular targets of Lancifodilactone derivatives in the HIV-1 life cycle have not been fully elucidated in the reviewed literature, natural products are known to inhibit various stages of viral replication. The following diagram illustrates the HIV-1 life cycle and highlights potential stages where these compounds might exert their anti-viral effects.
Caption: Potential inhibitory points in the HIV-1 life cycle.
Validating Lancifodilactone C: A Comparative Guide for Lead Compound Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of Lancifodilactone C, a nortriterpenoid lactone isolated from Schisandra lancifolia, as a potential lead compound for drug development. While direct and extensive research on this compound is emerging, its chemical class is rich with compounds exhibiting potent anti-inflammatory and neuroprotective properties. This document outlines a prospective validation pathway, comparing its potential efficacy against established agents and detailing the requisite experimental protocols to ascertain its therapeutic promise.
Introduction to this compound
This compound belongs to a class of complex nortriterpenoids derived from plants of the Schisandraceae family. These natural products are known for their diverse and intricate molecular architectures, which often translate to significant biological activity. Terpenoids possessing a lactone moiety are particularly noteworthy for their cytotoxic, anti-inflammatory, antimicrobial, and anticancer activities.[1] Given the established bioactivity of related compounds, this compound represents a compelling candidate for investigation as a novel therapeutic agent. This guide will focus on a hypothetical, yet scientifically grounded, validation process for its potential anti-inflammatory effects.
Hypothesized Mechanism of Action: Anti-Inflammatory Pathway
Many natural anti-inflammatory compounds exert their effects by modulating key signaling pathways. We hypothesize that this compound may inhibit the nuclear factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus. There, it promotes the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound is postulated to interfere with this cascade, possibly by inhibiting the degradation of IκBα.
Comparative Performance Analysis: Anti-Inflammatory Potential
To validate this compound as a lead compound, its performance must be benchmarked against existing drugs. The following table presents a hypothetical but plausible comparison with Diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID), and Parthenolide, a well-characterized anti-inflammatory sesquiterpene lactone.
| Parameter | This compound | Diclofenac | Parthenolide |
| Compound Class | Nortriterpenoid Lactone | Phenylacetic Acid Derivative | Sesquiterpene Lactone |
| Primary Target(s) | NF-κB Pathway (Hypothesized) | COX-1 / COX-2 | NF-κB Pathway |
| IC₅₀ for NO Inhibition (μM) (LPS-stimulated RAW 264.7 cells) | To Be Determined | ~25 | ~5 |
| IC₅₀ for COX-2 Inhibition (μM) | To Be Determined | ~0.1 | > 100 (Indirect inhibition) |
| Cytotoxicity (CC₅₀ in μM) (RAW 264.7 cells) | To Be Determined | > 100 | ~15 |
| Therapeutic Index (CC₅₀/IC₅₀ for NO) | To Be Determined | > 4 | ~3 |
Note: Data for this compound is hypothetical and serves as a target for future experimental validation. Values for Diclofenac and Parthenolide are approximated from published literature for comparative purposes.
Experimental Protocols for In Vitro Validation
The following protocols detail the essential in vitro assays required to generate the comparative data outlined above.
Experimental Workflow Overview
The validation process begins with assessing the compound's cytotoxicity to determine a non-toxic working concentration range. Subsequently, its efficacy in inhibiting key inflammatory markers, such as nitric oxide, is evaluated. Finally, the effect on the expression of inflammatory proteins is measured to elucidate the mechanism of action.
Detailed Methodologies
A. Cell Culture and Maintenance
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
B. MTT Assay for Cell Viability (CC₅₀ Determination)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the CC₅₀ value (the concentration that reduces cell viability by 50%).
C. Griess Assay for Nitric Oxide Inhibition (IC₅₀ Determination)
-
Seed RAW 264.7 cells in a 96-well plate as described above.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be left unstimulated.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of NO inhibition relative to the LPS-only treated group and determine the IC₅₀ value.
D. Western Blot for iNOS and COX-2 Expression
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Lead Validation and Optimization Pathway
The validation of this compound is the first step in a long drug development process. The following diagram illustrates the logical progression from an initial hit to a clinical candidate, highlighting key decision points.
Conclusion and Future Directions
This compound presents a compelling structural motif characteristic of biologically active natural products. This guide provides a robust, albeit prospective, framework for its validation as an anti-inflammatory lead compound. The immediate priority is to perform the outlined in vitro assays to determine its potency and cytotoxicity relative to established drugs.
Positive results from these initial studies would warrant progression to more complex investigations, including:
-
In Vivo Efficacy: Testing in animal models of inflammation (e.g., carrageenan-induced paw edema or LPS-induced systemic inflammation) to establish in vivo proof-of-concept.
-
Mechanism of Action Studies: Further elucidation of its molecular targets within the NF-κB pathway and screening against other relevant inflammatory pathways (e.g., MAPKs).
-
Structure-Activity Relationship (SAR) Studies: If this compound shows promise but has suboptimal properties (e.g., low potency or high toxicity), synthetic modification of its structure can be explored to develop analogs with an improved therapeutic profile.
By systematically following this validation pathway, the true potential of this compound as a novel anti-inflammatory agent can be thoroughly and objectively evaluated, paving the way for the development of a new generation of natural product-derived therapeutics.
References
A Comparative Guide to the Antitumor Activities of Natural and Synthetic Lactones
For Researchers, Scientists, and Drug Development Professionals
Lactones, a diverse group of cyclic esters, have emerged as a promising class of compounds in oncology research. Found abundantly in nature and also accessible through synthetic routes, many lactones exhibit potent antitumor activities. This guide provides a comprehensive comparison of the performance of various natural and synthetic lactones, supported by experimental data, detailed methodologies for key assays, and visualizations of their mechanisms of action to aid in drug discovery and development.
Comparative Cytotoxicity of Lactones
The antitumor potential of a compound is often initially assessed by its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the IC50 values of representative natural and synthetic lactones against a panel of human cancer cell lines.
Natural Lactones
Natural lactones from various classes, including sesquiterpene lactones, withanolides, and cardiac glycosides, have demonstrated significant cytotoxic effects across a wide range of cancer types.
Table 1: IC50 Values of Natural Lactones Against Human Cancer Cell Lines
| Class | Compound | Cancer Type | Cell Line | IC50 Value (µM) | Reference(s) |
| Sesquiterpene Lactones | Parthenolide | Cervical Cancer | SiHa | 8.42 ± 0.76 | [1] |
| Breast Cancer | MCF-7 | 9.54 ± 0.82 | [1] | ||
| Non-Small Cell Lung Cancer | A549 | 15.38 ± 1.13 | [2] | ||
| Non-Small Cell Lung Cancer | GLC-82 | 6.07 ± 0.45 | [2] | ||
| Artemisinin | Lung Cancer | A549 | ~102 (28.8 µg/mL) | [3] | |
| Lung Cancer | H1299 | ~97 (27.2 µg/mL) | [3] | ||
| Dihydroartemisinin | Cholangiocarcinoma | CL-6 | 75 | [4] | |
| Hepatocarcinoma | Hep-G2 | 29 | [4] | ||
| Withanolides | Withaferin A | Breast Cancer | MDA-MB-231 | 1.066 | [5] |
| Breast Cancer | MCF-7 | 0.8536 | [5] | ||
| Endometrial Cancer | KLE | 10 | [6] | ||
| Withanolide C | Breast Cancer | SKBR3 | 0.134 | [7] | |
| Breast Cancer | MCF7 | 0.172 | [7] | ||
| Cardiac Glycosides | Digoxin (B3395198) | Non-Small Cell Lung Cancer | A549 | 0.10 | [8][9] |
| Non-Small Cell Lung Cancer | H1299 | 0.12 | [8][9] | ||
| Breast Cancer | MCF-7 | 0.06 | [10] | ||
| Ouabain | Non-Small Cell Lung Cancer | H460 | 0.01044 | [11] | |
| Pancreatic Cancer | PANC1 | 0.04236 | [11] | ||
| Melanoma | A375 | 0.067 (48h) | [12] |
Synthetic Lactones
The development of synthetic lactones and their derivatives has allowed for the exploration of novel chemical scaffolds with enhanced potency and selectivity.
Table 2: IC50 Values of Synthetic Lactones and Derivatives Against Human Cancer Cell Lines
| Class/Scaffold | Compound/Derivative | Cancer Type | Cell Line | IC50 Value (µM) | Reference(s) |
| Resorcylic Acid Lactone Analog | Triazole derivative of Radicicol (35) | - | - | 0.4 | [13] |
| Brevilin A Derivative | BA-9 (304) | Breast Cancer | MDA-MB-231 | 4.647 | [1] |
| BA-10 (305) | Breast Cancer | MDA-MB-231 | 6.385 | [1] | |
| BA-9 (304) | Lung Cancer | A549 | 6.239 | [1] | |
| BA-10 (305) | Lung Cancer | A549 | 6.392 | [1] | |
| Indolizine (B1195054) Lactone | Methoxylated analogue (trans-4d) | Breast Cancer (TNBC) | MDA-MB-231 | 21.99 ± 3.44 | [14] |
| Camptothecin Derivative | Hydroxyl-amide analogue with morpholin-4-yl | - | - | - | |
| β-Lactone | Marizomib (Salinosporamide A) | Multiple Myeloma | - | - | |
| Imidazole-based | Compound 63a | Breast Cancer | MCF-7 | 0.0047 | |
| Triazine-based | Compound 98 | Breast Cancer | MCF-7 | 0.1 ± 0.01 |
Mechanisms of Antitumor Activity: Signaling Pathways
Lactones exert their anticancer effects through the modulation of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. The following diagrams illustrate some of the key pathways targeted by these compounds.
Sesquiterpene Lactones: Targeting NF-κB and MAPK/Erk Pathways
Sesquiterpene lactones, such as parthenolide, are well-documented inhibitors of the NF-κB signaling pathway, a key regulator of inflammation and cell survival.[1] Parthenolide has also been shown to target the B-Raf/MAPK/Erk pathway.[2]
Withanolides: Multi-Targeting of Pro-Survival Pathways
Withanolides, exemplified by Withaferin A, exhibit pleiotropic anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt and STAT3 pathways, which are critical for cell survival and proliferation.
Cardiac Glycosides: Disruption of Ion Homeostasis and Induction of Apoptosis
Cardiac glycosides, such as digoxin and ouabain, primarily act by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium, which can trigger apoptosis and other forms of cell death.
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the comparative evaluation of antitumor compounds. This section provides detailed methodologies for key in vitro assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Workflow Diagram:
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the lactone compounds in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the lactone compounds at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Excite FITC at 488 nm and measure emission at 530 nm; excite PI at 488 nm and measure emission at >670 nm.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Workflow Diagram:
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and expose them to the lactone compounds for the desired duration.
-
Cell Harvesting: Collect the cells by trypsinization, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. Use linear scale for the PI signal to distinguish between G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This guide provides a comparative overview of the antitumor activities of a range of natural and synthetic lactones. The presented data highlights the potent cytotoxic effects of these compounds against various cancer cell lines and elucidates their mechanisms of action through the modulation of key signaling pathways. The detailed experimental protocols offer a standardized framework for further investigation and comparison of novel lactone derivatives. The diversity in their chemical structures and mechanisms of action underscores the potential of lactones as a rich source for the development of new and effective anticancer agents. Further research, including in vivo studies and the exploration of synthetic analogs with improved pharmacological properties, is warranted to fully realize the therapeutic potential of this promising class of compounds.
References
- 1. Sesquiterpene lactones specifically inhibit activation of NF-kappa B by preventing the degradation of I kappa B-alpha and I kappa B-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parthenolide as Cooperating Agent for Anti-Cancer Treatment of Various Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Lactone Derivatives and Their Anticancer Activities: A Short Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Prudent Disposal of Lancifodilactone C in a Laboratory Setting
Disclaimer: No specific Safety Data Sheet (SDS) for Lancifodilactone C was found. The following disposal procedures are based on general best practices for handling potent, bioactive, and potentially cytotoxic small molecules in a research laboratory environment. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
Proper disposal of investigational compounds like this compound is crucial for the safety of laboratory personnel and the protection of the environment.[1] As a bioactive small molecule, it should be treated as hazardous chemical waste. The following guidelines provide a comprehensive operational plan for its safe disposal.
I. Immediate Safety and Handling for Disposal
Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Given the bioactive nature of this compound, it should be handled with the same precautions as other cytotoxic or potent compounds.[2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Double-gloving is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.[2]
-
Respiratory Protection: If there is a risk of aerosolization (e.g., handling powders outside of a containment hood), a properly fitted respirator (e.g., N95 or higher) is necessary.
All handling of this compound, including weighing, dissolving, and preparing for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step to prevent dangerous reactions and ensure correct disposal.[4] this compound waste must be collected in designated, properly labeled hazardous waste containers.
-
Solid Waste:
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, vials, gloves, and absorbent pads, must be collected in a dedicated, leak-proof container lined with a heavy-duty plastic bag.[2][5] This container should be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste."[2][3]
-
Neat Compound: Unused or expired solid this compound should be disposed of in its original container if possible, or in a securely sealed, compatible container. Do not mix with other chemical waste.
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound (e.g., from experiments or stock solutions) must be collected in a dedicated, shatter-resistant (e.g., plastic-coated glass or high-density polyethylene) container.
-
Labeling: The liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and solvent composition.
-
Compatibility: Do not mix this compound waste with incompatible chemicals. While specific reactivity data is unavailable, as a general rule, avoid mixing with strong acids, bases, or oxidizing agents.[4]
-
III. Step-by-Step Disposal Protocol
-
Preparation: Don the required PPE and perform all subsequent steps within a chemical fume hood.
-
Waste Collection:
-
Place all contaminated solid materials directly into the designated solid hazardous waste container.
-
Carefully pour or pipette liquid waste containing this compound into the designated liquid hazardous waste container.
-
-
Container Management:
-
Keep waste containers securely closed when not in use.[4]
-
Do not overfill containers; fill to a maximum of 80% capacity to prevent spills.
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that may have come into contact with this compound. Use a suitable decontamination solution as recommended by your institution's EHS.
-
Dispose of all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.
-
-
Storage Pending Disposal:
-
Final Disposal:
-
The primary method for the final disposal of cytotoxic and potent pharmaceutical waste is high-temperature incineration by a licensed hazardous waste facility.[8][9] This method ensures the complete destruction of the compound.
-
Never dispose of this compound down the drain or in the regular trash.[4][9]
-
IV. Quantitative Data Summary
As no specific SDS for this compound is available, quantitative data regarding its toxicity, stability, and environmental impact are not provided. The table below summarizes the assumed hazards and necessary precautions based on its classification as a bioactive small molecule.
| Hazard Category | Precautionary Measures |
| Toxicity | Assume high potency and potential cytotoxicity. Minimize exposure through engineering controls (fume hood) and PPE. |
| Reactivity | Stability data is unavailable. Avoid mixing with strong oxidizing agents, acids, and bases. |
| Environmental | Assume ecotoxicity. Prevent release to the environment by collecting all waste for incineration. Do not dispose of in sinks or regular trash. |
| Flammability | Unknown. Handle away from ignition sources. |
V. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. danielshealth.ca [danielshealth.ca]
- 4. google.com [google.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
